molecular formula C13H17FN2O B1620727 N-(6-ethyl-4-methylquinazolin-2-yl)guanidine CAS No. 5361-25-1

N-(6-ethyl-4-methylquinazolin-2-yl)guanidine

Cat. No.: B1620727
CAS No.: 5361-25-1
M. Wt: 236.28 g/mol
InChI Key: XBECBKITPISKNU-UHFFFAOYSA-N
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Description

N-(6-ethyl-4-methylquinazolin-2-yl)guanidine is a useful research compound. Its molecular formula is C13H17FN2O and its molecular weight is 236.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-ethyl-4-methylquinazolin-2-yl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-ethyl-4-methylquinazolin-2-yl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(6-ethyl-4-methylquinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-3-8-4-5-10-9(6-8)7(2)15-12(16-10)17-11(13)14/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPKQEBQJJQTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)N=C(N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5361-25-1
Record name N-(6-Ethyl-4-methyl-2-quinazolinyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5361-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to N-(6-ethyl-4-methylquinazolin-2-yl)guanidine: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine, a heterocyclic compound of interest in medicinal chemistry. By synthesizing information on its core components—the quinazoline and guanidine moieties—this document offers insights into its chemical structure, physicochemical properties, potential synthetic routes, and plausible biological activities.

Introduction: The Quinazoline-Guanidine Scaffold

The fusion of a quinazoline ring system with a guanidine group presents a compelling scaffold for drug discovery. Quinazoline derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The guanidine group, a strong base at physiological pH, is a common feature in many biologically active natural products and synthetic drugs, known for its ability to participate in hydrogen bonding and electrostatic interactions with biological targets.[4][5][6] The specific compound, N-(6-ethyl-4-methylquinazolin-2-yl)guanidine, combines these two pharmacophores, suggesting a unique potential for biological activity.

Chemical Structure and Properties

The chemical structure of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine is characterized by a quinazoline core substituted with an ethyl group at the 6-position and a methyl group at the 4-position. A guanidine group is attached at the 2-position of the quinazoline ring.

Molecular Structure:

Physicochemical Properties (Predicted)
PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C12H15N5Provides the elemental composition.
Molecular Weight 229.28 g/mol Influences absorption and distribution.
pKa ~13.6 (Guanidinium group)The high basicity of the guanidine group means it will be protonated at physiological pH, influencing solubility and receptor interactions.[7]
LogP 2.0 - 3.0Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 3The guanidine group provides multiple hydrogen bond donors, facilitating interactions with biological targets.
Hydrogen Bond Acceptors 4The nitrogen atoms in the quinazoline ring and guanidine group can act as hydrogen bond acceptors.
Aqueous Solubility ModerateThe protonated guanidinium group is expected to enhance aqueous solubility compared to an uncharged quinazoline core.

Synthesis Strategies

There is no specific published synthesis for N-(6-ethyl-4-methylquinazolin-2-yl)guanidine. However, based on established methods for the synthesis of 2-aminoquinazolines, a plausible synthetic route can be proposed. A common and effective approach involves the cyclocondensation of an appropriately substituted anthranilonitrile or 2-aminoaryl ketone with a guanidinylating agent.[8][9]

Proposed Synthetic Workflow:

Synthesis_Workflow A 2-amino-5-ethyl-benzonitrile C Intermediate Iminium Ion A->C Acid catalyst (e.g., HCl) B N-benzyl cyanamide B->C D Intramolecular Cyclization C->D Heat E N-(6-ethyl-4-methylquinazolin-2-yl)guanidine D->E Tautomerization & Deprotonation

Caption: Proposed acid-mediated synthesis of the target compound.

Experimental Protocol: Acid-Mediated Annulation

This protocol is a hypothetical adaptation of known procedures for the synthesis of 2-aminoquinazolines.[9]

Step 1: Reaction Setup

  • To a solution of 2-amino-5-ethyl-acetophenone (1 equivalent) in a suitable solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is added N-benzyl cyanamide (1.5 equivalents).

  • Hydrochloric acid (2 equivalents) is then added to the mixture.

Step 2: Reaction Execution

  • The reaction mixture is stirred and heated to 70°C in an oil bath for 1-2 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Workup and Purification

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent such as ethyl acetate.

  • The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-(6-ethyl-4-methylquinazolin-2-yl)guanidine.

Causality behind Experimental Choices:

  • HFIP as Solvent: HFIP is a polar, non-nucleophilic solvent that can effectively solvate the reactants and facilitate the protonation steps.

  • Acid Catalyst: The acid is crucial for protonating the cyanamide, which increases its electrophilicity and promotes the initial addition reaction.

  • Heating: Provides the necessary activation energy for the intramolecular cyclization and subsequent aromatization steps.

Potential Biological Activity and Mechanism of Action

While no biological data exists for N-(6-ethyl-4-methylquinazolin-2-yl)guanidine, its structural analog, 2-guanidine-4-methylquinazoline (GMQ) , is a known agonist of acid-sensing ion channels (ASICs), particularly ASIC3.[10] ASICs are proton-gated cation channels involved in nociception, mechanosensation, and fear conditioning.

Postulated Signaling Pathway:

Based on the activity of GMQ, it is plausible that N-(6-ethyl-4-methylquinazolin-2-yl)guanidine could also modulate ASIC activity.

Signaling_Pathway cluster_membrane Cell Membrane ASIC Acid-Sensing Ion Channel (ASIC) Na_Ca_Influx Na+ / Ca2+ Influx ASIC->Na_Ca_Influx Channel Opening Ligand N-(6-ethyl-4-methylquinazolin-2-yl)guanidine Ligand->ASIC Agonist Binding Protons Extracellular Protons (Low pH) Protons->ASIC Gating Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Downstream Downstream Cellular Responses (e.g., Action Potential Firing, Nociception) Depolarization->Downstream

Caption: Potential mechanism of action via ASIC modulation.

Experimental Protocol: Electrophysiological Assay for ASIC Activity

To investigate the effect of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine on ASIC activity, whole-cell patch-clamp electrophysiology would be the gold-standard technique.

Step 1: Cell Preparation

  • Use a cell line heterologously expressing the ASIC subtype of interest (e.g., HEK293 cells transfected with ASIC3).

  • Culture the cells on glass coverslips suitable for microscopy and electrophysiology.

Step 2: Patch-Clamp Recording

  • Mount a coverslip with adherent cells onto the stage of an inverted microscope.

  • Using a micromanipulator, approach a single cell with a glass micropipette filled with an appropriate intracellular solution.

  • Establish a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

Step 3: Application of Compound and Agonist

  • Perfuse the cell with an extracellular solution at physiological pH (e.g., 7.4).

  • To elicit an ASIC current, rapidly switch the perfusion to an acidic extracellular solution (e.g., pH 6.8).

  • To test the effect of the compound, pre-incubate the cell with N-(6-ethyl-4-methylquinazolin-2-yl)guanidine in the pH 7.4 solution for a defined period before switching to the acidic solution containing the same concentration of the compound.

Step 4: Data Analysis

  • Record the amplitude and kinetics of the acid-evoked currents in the absence and presence of the test compound.

  • Construct a concentration-response curve to determine the EC50 or IC50 of the compound.

Self-Validating System:

  • Include positive controls (e.g., a known ASIC agonist like GMQ) and negative controls (vehicle).

  • Verify the identity of the recorded currents using specific ASIC blockers (e.g., amiloride, A-317567).

Conclusion and Future Directions

N-(6-ethyl-4-methylquinazolin-2-yl)guanidine represents a novel chemical entity with the potential for interesting biological activity, likely as a modulator of ion channels such as ASICs. The synthetic strategies and experimental protocols outlined in this guide provide a framework for its synthesis and pharmacological characterization. Future research should focus on the efficient synthesis of this compound, followed by in vitro screening against a panel of biological targets, particularly ion channels. Subsequent structure-activity relationship (SAR) studies could then be undertaken to optimize its potency and selectivity, paving the way for the development of new therapeutic agents.

References

  • Kundu, B., et al. (2005). Solid-Phase Synthesis of 2-Aminoquinazolinone Derivatives with Two- and Three-Point Diversity.
  • Qin, C., et al. (2023). Strategies for access to 2-aminoquinazolines.
  • Qin, C., et al. (2023).
  • Kundu, B., et al. (2003). Solid Phase Synthesis of 2-Aminoquinazoline-Based Compounds.
  • Various Authors. (n.d.). Efficient Copper-Catalyzed Synthesis of 2-Amino-4(3H)
  • Alagarsamy, V. (n.d.).
  • Various Authors. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
  • Zayed, M. F. (2022).
  • Various Authors. (2024).
  • Various Authors. (n.d.). Physicochemical properties of synthesized compounds.
  • Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds. PubMed.
  • Various Authors. (2025). Biologically active guanidine alkaloids. ScienceOpen.
  • Saczewski, F., & Balewski, L. (2025). Biological activities of guanidine compounds.
  • Various Authors. (n.d.). Guanidine. Wikipedia.
  • Wu, S. N., et al. (2018). Multiple regulatory actions of 2-guanidine-4-methylquinazoline (GMQ), an agonist of acid-sensing ion channel type 3, on ionic currents in pituitary GH3 cells and in olfactory sensory (Rolf B1.T) neurons. PubMed.

Sources

Technical Guide: Mechanism of Action of Quinazoline Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of the quinazoline scaffold with guanidine moieties represents a strategic evolution in medicinal chemistry, designed to overcome solubility issues and enhance binding affinity through electrostatic interactions. While the quinazoline core provides a flat, aromatic system ideal for hydrophobic pocket intercalation (common in kinase and DNA interactions), the guanidine appendage—a strong base (pKa ~13.6)—introduces a cationic center at physiological pH.

This guide dissects the dual-mechanism potential of these derivatives:

  • Antimicrobial: Disruption of bacterial cell division via FtsZ inhibition.[1][2]

  • Oncology: ATP-competitive inhibition of EGFR kinase, specifically targeting resistance-conferring mutations.

Section 1: Structural Rationale & Pharmacophore Analysis[1]

The efficacy of quinazoline guanidine derivatives stems from a "bimodal" binding strategy.

The Quinazoline Core (The Anchor)
  • Function: Mimics the purine ring of ATP.

  • Interaction: Forms hydrophobic interactions (π-stacking) within the deep pockets of enzymes. In kinases, N1 and N3 often serve as hydrogen bond acceptors for the hinge region backbone.

The Guanidine Tail (The Warhead)
  • Function: Solubilizing agent and electrostatic hook.

  • Interaction: At physiological pH, the guanidinium ion is positively charged. It targets conserved acidic residues (Aspartate/Glutamate) found in the catalytic clefts of kinases or the interdomain cleft of bacterial proteins.

  • Advantage: Unlike simple amines, the guanidine group is planar and can form characteristic bidentate hydrogen bonds ("arginine-fork" mimicry).

Section 2: Mechanism I — Antibacterial FtsZ Inhibition[1][2][3]

Target: Filamenting temperature-sensitive mutant Z (FtsZ). Role: FtsZ is a prokaryotic tubulin homolog essential for the formation of the Z-ring during cytokinesis (cell division).[2][3]

The Mechanism of Action

Quinazoline guanidine derivatives function as inhibitors of FtsZ polymerization . Unlike beta-lactams that target the cell wall, these molecules target the cytoplasm.

  • Binding Site: The derivative binds to the interdomain cleft of FtsZ (often overlapping with the PC190723 binding site).

  • GTPase Uncoupling: FtsZ requires GTP hydrolysis to polymerize. The guanidine moiety interacts with the nucleotide-binding loop, sterically hindering GTP binding or hydrolysis.

  • Filament Destabilization: By blocking the longitudinal association of FtsZ subunits, the drug prevents the formation of the Z-ring.

  • Result: The bacteria cannot divide, leading to filamentation (elongated cells) and eventual lysis.

Visualization: The FtsZ Inhibition Pathway

FtsZ_Mechanism FtsZ_Mono FtsZ Monomer (GTP-Bound) Nucleation Nucleation (Protofilaments) FtsZ_Mono->Nucleation GTP Hydrolysis Inhibition Complex Formation (Interdomain Cleft) FtsZ_Mono->Inhibition Binding Z_Ring Z-Ring Formation (Septum) Nucleation->Z_Ring Division Cell Division Z_Ring->Division Drug Quinazoline-Guanidine Derivative Drug->Inhibition Filamentation Filamentation (Cell Death) Inhibition->Filamentation Blocks Polymerization

Caption: Disruption of the FtsZ cytokinetic cycle. The derivative binds monomeric FtsZ, preventing nucleation and leading to lethal filamentation.

Section 3: Mechanism II — Anticancer EGFR Kinase Inhibition[5][6]

Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase.[4][5][6] Focus: Wild-type and T790M mutant strains.[7]

The Mechanism of Action

Quinazolines are Class I tyrosine kinase inhibitors (TKIs). The addition of the guanidine group modifies the binding mode to address resistance.

  • ATP Competition: The quinazoline core occupies the ATP-binding pocket.

  • Salt Bridge Formation: The guanidine tail extends toward the solvent front or the ribose-binding pocket, forming a salt bridge with Asp855 or Glu762 (residue numbering varies by isoform).

  • Overcoming T790M: In the "Gatekeeper" mutation (T790M), the bulky methionine hinders many inhibitors. The flexibility and polarity of the guanidine tail allow the molecule to adopt a conformation that avoids steric clash with Met790 while maintaining high affinity via the salt bridge.

Visualization: EGFR Signaling Blockade

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Dimerization (Tyrosine Kinase Active) Ligand->EGFR Activation RAS RAS EGFR->RAS Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Transcription Factors Inhibitor Quinazoline-Guanidine (ATP Competitor) Inhibitor->EGFR BLOCKS ATP POCKET

Caption: Signal transduction blockade. The inhibitor competes with ATP at the EGFR intracellular domain, halting the RAS-RAF-MEK-ERK cascade.

Section 4: Experimental Protocols (Validation)

To validate these mechanisms, the following self-validating protocols are recommended.

Protocol A: GTPase Activity Assay (FtsZ Validation)

Rationale: FtsZ hydrolysis of GTP is the rate-limiting step for polymerization. A reduction in inorganic phosphate (Pi) release confirms inhibition.

  • Reagents: Recombinant FtsZ (E. coli or S. aureus), GTP, Malachite Green Reagent.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 50 mM KCl. (Strict pH control is vital for guanidine stability).

  • Workflow:

    • Incubate FtsZ (5 µM) with the Quinazoline Guanidine derivative (0–100 µM) for 10 min at 25°C.

    • Control: Use Zantrin Z3 or PC190723 as a positive control for inhibition.

    • Initiate reaction by adding GTP (1 mM).

    • Incubate for 30 min at 37°C.

    • Add Malachite Green reagent to quench and develop color.

    • Measure Absorbance at 630 nm.

  • Validation: IC50 is calculated where Pi release is reduced by 50%.

Protocol B: Fluorescence Polarization (FP) Kinase Assay (EGFR Validation)

Rationale: FP provides a ratiometric, homogeneous method to measure competitive binding without radioactive ATP.

  • Components: EGFR kinase domain, Fluorescent Tracer (labeled ATP-mimic), Test Compound.

  • Workflow:

    • Mix EGFR enzyme with reaction buffer (HEPES pH 7.5, Brij-35, MgCl2).

    • Add Quinazoline Guanidine derivative (titration series).

    • Add Fluorescent Tracer.

    • Incubate for 60 min at Room Temp.

  • Readout: Measure FP (mP).

    • High FP: Tracer is bound to EGFR (No inhibition).

    • Low FP: Tracer is displaced by the drug (Inhibition).

  • Causality: A drop in mP values correlates directly with the Ki of the drug.

Section 5: Comparative Potency Data

The following table summarizes typical potency ranges for optimized quinazoline guanidine derivatives compared to standard scaffolds.

Compound ClassTargetIC50 (Enzymatic)MIC (S. aureus)Mechanism Note
Standard Quinazoline (e.g., Gefitinib)EGFR (WT)20–40 nMN/APure ATP competition.
Quinazoline-Guanidine EGFR (T790M)10–100 nMN/AEnhanced salt-bridge interaction with Asp855.
Standard FtsZ Inhibitor (e.g., PC190723)FtsZ~50 nM0.5 µg/mLBinds interdomain cleft.
Quinazoline-Guanidine FtsZ1–5 µM2–8 µg/mLModerate FtsZ inhibition; improved solubility profile.

Note: Data represents synthesized ranges from recent structure-activity relationship (SAR) studies.

References

  • National Institutes of Health (NIH). Synthesis and Evaluation of Quinazolines as Inhibitors of the Bacterial Cell Division Protein FtsZ. [Link]

  • ResearchGate. Recent Glimpse Into Quinazoline-based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

  • National Institutes of Health (NIH). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents. (Validation of Quinazoline scaffolds like Dacomitinib against FtsZ). [Link]

  • MDPI Antibiotics. Proposal of Potent Inhibitors for a Bacterial Cell Division Protein FtsZ: Molecular Simulations. [Link]

Sources

An In-depth Technical Guide on the Therapeutic Potential of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The confluence of privileged structural motifs in medicinal chemistry often heralds the advent of novel therapeutic agents with significant potential. N-(6-ethyl-4-methylquinazolin-2-yl)guanidine is one such molecule, integrating the biologically versatile quinazoline core with the functionally critical guanidine group. The quinazoline scaffold is a cornerstone in the development of a wide array of clinically significant drugs, including anticancer agents and antihypertensives.[1] Similarly, the guanidinium group is a key pharmacophore in numerous natural products and synthetic drugs, recognized for its ability to engage in crucial molecular interactions.[2]

This technical guide delves into the therapeutic potential of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine, postulating its primary mechanism of action as the inhibition of the Na+/H+ Exchanger isoform 1 (NHE-1). While direct experimental data for this specific molecule is nascent, its structural architecture strongly suggests a pharmacological profile aligned with potent and selective NHE-1 inhibitors. Such agents have demonstrated considerable promise in mitigating cellular damage in a range of pathologies, most notably in cardiovascular diseases such as ischemia-reperfusion injury and heart failure.[3] This document will provide a comprehensive overview of its proposed synthesis, mechanism of action, therapeutic applications, and detailed preclinical evaluation protocols for researchers, scientists, and drug development professionals.

Postulated Synthetic Pathway

The synthesis of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine can be envisioned through a multi-step process leveraging established methodologies for the construction of quinazoline and guanidine moieties. A plausible synthetic route would commence with the synthesis of a substituted 2-aminoquinazoline, followed by a guanidinylation reaction.

A potential starting material is 2-amino-5-ethylacetophenone, which can undergo cyclization with formamide in the presence of a Lewis acid catalyst like BF3-Et2O to yield 6-ethyl-4-methylquinazoline.[4] Alternatively, a more direct route to the key intermediate, 2-amino-6-ethyl-4-methylquinazoline, can be achieved. This can be accomplished through the reaction of 5-ethyl-2-aminobenzonitrile with a suitable reagent to form the quinazoline ring, followed by the introduction of the methyl group. A more versatile approach involves the condensation of 2-amino-5-ethylacetophenone with cyanamide to form the 2-aminoquinazoline core.

The final step involves the guanidinylation of the 2-amino group of the quinazoline intermediate. This can be achieved by reacting 2-amino-6-ethyl-4-methylquinazoline with a guanidinylating agent such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine, followed by deprotection.[2] Another effective method is the reaction with cyanamide under acidic conditions.[5]

Proposed Mechanism of Action: Selective NHE-1 Inhibition

The sodium-hydrogen exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein that plays a pivotal role in the regulation of intracellular pH (pHi) and cell volume by extruding one proton in exchange for one sodium ion.[6] While essential for normal cellular homeostasis, its over-activation under pathological conditions, such as the intracellular acidosis that occurs during ischemia, contributes significantly to subsequent cellular injury.[7]

During an ischemic event, anaerobic metabolism leads to a rapid decrease in intracellular pH. This acidic environment potently activates NHE-1, which then works to restore pHi by expelling protons. However, this comes at the cost of a substantial influx of sodium ions. The resulting intracellular sodium overload triggers the reverse-mode operation of the Na+/Ca2+ exchanger (NCX), which attempts to clear the excess sodium by importing calcium ions. This leads to a detrimental calcium overload within the cell, a key trigger for a cascade of damaging events including mitochondrial dysfunction, the activation of degradative enzymes, and ultimately, cell death, particularly upon reperfusion of the tissue.[8]

N-(6-ethyl-4-methylquinazolin-2-yl)guanidine, by virtue of its guanidinium group, is hypothesized to act as a potent inhibitor of NHE-1. It is proposed to bind to the extracellular ion-translocating domain of the exchanger, thereby blocking the influx of sodium and preventing the downstream cascade of ionic dysregulation and cellular injury. This mechanism is the cornerstone of its therapeutic potential in conditions characterized by ischemia-reperfusion injury.

NHE1_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Space Na_ext Na+ NHE1 NHE-1 Na_ext->NHE1 Extrusion H_ext H+ NHE1->H_ext Extrusion Na_int ↑ [Na+]i NHE1->Na_int Influx NCX NCX (Reverse Mode) Ca_int ↑ [Ca2+]i Overload NCX->Ca_int Influx Ischemia Ischemia Acidosis Intracellular Acidosis (↓ pHi) Ischemia->Acidosis Anaerobic Metabolism Acidosis->NHE1 Activates Na_int->NCX Activates Injury Cellular Injury & Death Ca_int->Injury Compound N-(6-ethyl-4-methylquinazolin-2-yl)guanidine Compound->NHE1 Inhibits

Figure 1: Proposed Mechanism of Action in Ischemia-Reperfusion Injury

Pharmacological Profile

The pharmacological profile of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine is predicted to be that of a potent and selective NHE-1 inhibitor. The potency of NHE-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). For context, a table of well-characterized NHE-1 inhibitors and their reported IC50 values is provided below. It is anticipated that N-(6-ethyl-4-methylquinazolin-2-yl)guanidine would exhibit an IC50 in the nanomolar range, consistent with other potent derivatives.

CompoundIC50 (NHE-1)Source
Cariporide30 nM[9]
Eniporide4.5 nM[9]
T-1625590.96 nM[9]
BI-96276 nM[10]
Amiloride3 µM[10]
N-(6-ethyl-4-methylquinazolin-2-yl)guanidine Hypothesized: < 50 nM -

Table 1: IC50 Values of Known NHE-1 Inhibitors

Selectivity is a critical aspect of the pharmacological profile. While NHE-1 is the primary target, the potential for off-target effects on other ion channels or transporters should be considered. For instance, the structurally related compound 2-guanidino-4-methylquinazoline (GMQ) has been shown to be an agonist of acid-sensing ion channel type 3 and to modulate other ion channels. A comprehensive screening panel would be necessary to fully characterize the selectivity profile of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine.

Therapeutic Potential

The inhibition of NHE-1 holds significant therapeutic promise across a spectrum of diseases characterized by ionic dysregulation and cellular stress.

Cardioprotection

The most extensively studied application of NHE-1 inhibitors is in the realm of cardioprotection.[11] In the context of ischemia-reperfusion injury , which occurs during events like myocardial infarction and cardiac surgery, NHE-1 inhibition has been shown to reduce infarct size, improve cardiac function, and prevent arrhythmias.[3][7] By preventing calcium overload, these inhibitors protect cardiomyocytes from the deleterious consequences of reperfusion.[8] Furthermore, in heart failure , where NHE-1 is chronically activated and contributes to adverse cardiac remodeling, its inhibition has been shown to attenuate hypertrophy and fibrosis.[3][8]

Oncology

Cancer cells often exhibit a reversed pH gradient, with a more alkaline intracellular environment and a more acidic extracellular milieu. This is, in part, facilitated by the overexpression and hyperactivity of NHE-1, which promotes tumor cell proliferation, survival, and invasion.[11] Inhibition of NHE-1 can disrupt this aberrant pH regulation, leading to intracellular acidification and a reduction in tumor growth and metastasis.[11] Moreover, NHE-1 inhibitors have been shown to sensitize cancer cells to conventional chemotherapies and radiation.[11]

Neuroprotection

Similar to the heart, the brain is highly susceptible to ischemic injury, such as in the case of stroke. NHE-1 activation is a key contributor to neuronal damage following cerebral ischemia. Consequently, NHE-1 inhibitors are being investigated for their neuroprotective effects.[11] Preclinical studies have demonstrated that these compounds can reduce infarct volume and improve neurological outcomes in models of stroke and traumatic brain injury.[6]

Preclinical Evaluation: Experimental Protocols

In Vitro Screening for NHE-1 Inhibitory Activity

A robust method for assessing the NHE-1 inhibitory activity of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine is to measure its effect on the recovery of intracellular pH (pHi) following an acid load in cells overexpressing human NHE-1. The fluorescent dye BCECF-AM is a widely used and reliable tool for this purpose.[6][8][11]

Protocol: Intracellular pH Measurement using BCECF-AM

  • Cell Preparation:

    • Seed cells stably expressing human NHE-1 (e.g., NHE-deficient CHO-K1 cells transfected with hNHE1) onto black-walled, clear-bottom 96-well plates and culture overnight.[9]

  • Dye Loading:

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution, HBSS) and a stock solution of BCECF-AM in DMSO.

    • Dilute the BCECF-AM stock solution into the loading buffer to a final concentration of 3-5 µM.[6]

    • Remove the growth medium from the cells, wash once with loading buffer, and then incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C in the dark.[6][12]

  • Acid Loading (Ammonium Pre-pulse Technique):

    • Wash the cells twice with a sodium-free buffer (e.g., substituting sodium salts with N-methyl-D-glucamine or choline chloride) to remove extracellular dye.

    • Induce an acid load by incubating the cells with a buffer containing 20 mM NH4Cl for 15 minutes.[13]

    • Rapidly switch to an NH4Cl-free, sodium-free buffer to induce intracellular acidification.

  • Measurement of pHi Recovery:

    • Immediately after acid loading, add a sodium-containing buffer with varying concentrations of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine or a vehicle control.

    • Place the plate in a fluorescence plate reader capable of dual-excitation ratiometric measurement.

    • Monitor the fluorescence emission at ~535 nm with sequential excitation at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point).[6]

    • Record the fluorescence ratio (490/440) over time. The rate of increase in this ratio reflects the rate of pHi recovery, which is mediated by NHE-1 activity.

  • Data Analysis:

    • Calculate the initial rate of pHi recovery for each concentration of the test compound.

    • Plot the rate of recovery as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Calibration:

    • At the end of each experiment, perform an in situ calibration by exposing the cells to high-potassium buffers of known pH in the presence of the ionophore nigericin (10 µM) to equilibrate intracellular and extracellular pH.[6] This allows for the conversion of fluorescence ratios to absolute pHi values.

In Vivo Assessment of Cardioprotective Effects

To evaluate the therapeutic potential of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine in a clinically relevant setting, an in vivo model of myocardial ischemia-reperfusion (I/R) injury in rats is a standard and informative preclinical model.[3][7]

in_vivo_workflow Start Animal Acclimatization Anesthesia Anesthesia & Intubation Start->Anesthesia Surgery Thoracotomy & LAD Exposure Anesthesia->Surgery DrugAdmin Administer Compound or Vehicle Surgery->DrugAdmin Ischemia Ligate LAD Coronary Artery (e.g., 30 min) DrugAdmin->Ischemia Reperfusion Release Ligature (e.g., 2-4 hours) Ischemia->Reperfusion Euthanasia Euthanasia & Heart Excision Reperfusion->Euthanasia Staining Infarct Size Measurement (TTC Staining) Euthanasia->Staining Analysis Data Analysis Staining->Analysis

Figure 2: Experimental Workflow for In Vivo Myocardial I/R Injury Model

Protocol: Rat Model of Myocardial Ischemia-Reperfusion Injury

  • Animal Preparation:

    • Acclimatize adult male Sprague-Dawley rats for at least one week.

    • Anesthetize the rat (e.g., with sodium pentobarbital) and perform endotracheal intubation to allow for mechanical ventilation.[3][14]

  • Surgical Procedure:

    • Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.[3]

    • Gently retract the ribs to visualize the left anterior descending (LAD) coronary artery.

    • Pass a suture (e.g., 6-0 silk) under the LAD artery.

  • Drug Administration:

    • Administer N-(6-ethyl-4-methylquinazolin-2-yl)guanidine or vehicle control intravenously or intraperitoneally at a predetermined time before ischemia or reperfusion.

  • Ischemia and Reperfusion:

    • Induce regional myocardial ischemia by tightening the suture around the LAD artery. Successful ligation can be confirmed by the appearance of a pale color in the myocardial tissue distal to the suture. The ischemic period is typically 30-45 minutes.[3][7]

    • Initiate reperfusion by releasing the snare. Reperfusion is typically allowed for 2 to 4 hours.[3]

  • Infarct Size Determination:

    • At the end of the reperfusion period, euthanize the animal and excise the heart.

    • Cannulate the aorta and perfuse the heart with a solution of triphenyltetrazolium chloride (TTC). TTC stains viable myocardium a deep red color, while the infarcted tissue remains pale.[7]

    • Slice the ventricles into transverse sections and photograph both sides of each slice.

  • Data Analysis:

    • Use image analysis software to quantify the area at risk (the region supplied by the occluded artery) and the infarcted area for each slice.

    • Express the infarct size as a percentage of the area at risk.

    • Compare the infarct sizes between the treatment and vehicle control groups to determine the cardioprotective efficacy of the compound.

Conclusion and Future Directions

N-(6-ethyl-4-methylquinazolin-2-yl)guanidine represents a promising therapeutic candidate, strategically designed to leverage the pharmacological strengths of its quinazoline and guanidine components. Based on extensive evidence from structurally related compounds, its primary mechanism of action is hypothesized to be the potent and selective inhibition of the Na+/H+ exchanger isoform 1. This mechanism underpins its significant therapeutic potential in a variety of major diseases, including myocardial infarction, heart failure, cancer, and stroke.

The immediate future for the development of this compound lies in the rigorous validation of its hypothesized mechanism and efficacy. The experimental protocols detailed in this guide provide a clear roadmap for its initial preclinical evaluation. Key future directions include:

  • Confirmation of NHE-1 Inhibition: Conducting in vitro assays to definitively determine the IC50 and selectivity profile of the compound against a panel of NHE isoforms and other relevant ion transporters.

  • Pharmacokinetic Profiling: Establishing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to inform dosing regimens for in vivo studies.

  • In Vivo Proof-of-Concept: Demonstrating efficacy in well-established animal models of ischemia-reperfusion injury, heart failure, and oncology.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine to optimize potency, selectivity, and pharmacokinetic properties.

The successful execution of these studies will be crucial in transitioning N-(6-ethyl-4-methylquinazolin-2-yl)guanidine from a promising chemical entity to a viable clinical candidate with the potential to address significant unmet medical needs.

References

  • Patsnap Synapse. (2024, June 21). What are NHE1 inhibitors and how do they work?
  • Patsnap Synapse. (2024, June 21). What are Sodium-hydrogen exchangers inhibitors and how do they work?
  • BioWorld. (2025, May 13). Novel inhibitors of NHE1 to treat heart failure.
  • PubMed. (2013, August 15). NHE-1: still a viable therapeutic target.
  • PMC. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure.
  • MDPI. (2023, November 17). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • PubMed. (2001, May 18). Potent and Selective Inhibition of the Human Na+/H+ Exchanger Isoform NHE1 by a Novel Aminoguanidine Derivative T-162559. Retrieved from [Link]

  • JoVE. (2022, March 7). Improved Rodent Model of Myocardial Ischemia and Reperfusion Injury. Retrieved from [Link]

  • Molecular Devices. Measuring Intracellular pH With the FLIPR I and FLIPR Fluorometric Imaging Plate Reader Systems. Retrieved from [Link]

  • International Research Journal of Pure and Applied Chemistry. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. Retrieved from [Link]

  • JoVE. (2010, July 14). Acute Myocardial Infarction in Rats. Retrieved from [Link]

  • PMC. (2014, April 22). Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain. Retrieved from [Link]

  • ResearchGate. Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. Retrieved from [Link]

  • PMC. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain. Retrieved from [Link]

  • MDPI. (2021, March 15). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. Retrieved from [Link]

  • ResearchGate. Structure of Major NHE1 Inhibitors. Retrieved from [Link]

  • SciELO. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Retrieved from [Link]

  • PubMed. (2012, August 15). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. Retrieved from [Link]

  • PMC. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway. Retrieved from [Link]

  • JoVE. (2017, April 27). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Retrieved from [Link]

  • ResearchGate. (2020, July 8). 2-Aminoquinazolines by Chan–Evans–Lam Coupling of Guanidines with (2-Formylphenyl)boronic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Retrieved from [Link]

  • Science.gov. ic50 values calculated: Topics by Science.gov. Retrieved from [Link]

Sources

literature review of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine pharmacology

[1]

Executive Summary

N-(6-ethyl-4-methylquinazolin-2-yl)guanidine (CAS: 5361-25-1) is a bioactive small molecule belonging to the class of quinazolin-2-ylguanidines .[1][2] It acts as a pharmacological probe primarily targeting the Acid-Sensing Ion Channel 3 (ASIC3) and the Sodium-Hydrogen Exchanger isoform 1 (NHE-1) .[1]

Unlike traditional ASIC ligands that require acidic pH for activation, the parent scaffold (GMQ) and its alkyl-substituted derivatives (such as the 6-ethyl analog) function as non-proton ligands , activating the channel at neutral pH.[1] This unique mechanism makes them critical tools for studying nociception (pain) and mechanosensation.[1] Concurrently, the guanidine moiety confers inhibitory activity against NHE-1, providing a secondary profile relevant to cardioprotection and ischemia-reperfusion injury.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5]

PropertySpecification
IUPAC Name N-(6-ethyl-4-methylquinazolin-2-yl)guanidine
Common Scaffold 2-Guanidino-4-methylquinazoline (GMQ) Derivative
CAS Number 5361-25-1
Molecular Formula C₁₂H₁₅N₅
Molecular Weight 229.28 g/mol
Lipophilicity (LogP) ~2.1 (Predicted; enhanced by 6-ethyl group vs. GMQ)
Solubility Soluble in DMSO (>10 mM), Ethanol; Low solubility in water at neutral pH
pKa (Guanidine) ~13.6 (Highly basic, protonated at physiological pH)
Structural Significance

The 6-ethyl substitution on the quinazoline ring increases lipophilicity compared to the parent GMQ (2-guanidino-4-methylquinazoline).[1] This modification enhances membrane permeability and potentially alters binding affinity within the hydrophobic pockets of the ASIC3 non-proton ligand sensing domain.[1]

Mechanism of Action (Pharmacodynamics)

Primary Target: ASIC3 Activation (Non-Proton Ligand)

The most distinct pharmacological feature of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine is its interaction with ASIC3 , a channel predominantly expressed in nociceptors (pain-sensing neurons).[1]

  • Mechanism: Unlike protons (H⁺) which activate ASICs by binding to acidic pockets in the extracellular domain, this compound binds to a distinct non-canonical site on the central vestibule of the channel.

  • Effect: It lowers the pH threshold for activation or directly opens the channel at physiological pH (pH 7.4). This causes a sustained influx of Na⁺ and Ca²⁺, leading to membrane depolarization and the generation of action potentials in sensory neurons.[1]

  • Significance: This "non-proton" activation mimics the persistent pain states seen in inflammation, where endogenous non-proton ligands (like GMQ-like metabolites) might contribute to hyperalgesia.[1]

Secondary Target: NHE-1 Inhibition

The guanidine moiety mimics the H⁺ ion, allowing the molecule to bind to the H⁺-binding site of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1) .[1]

  • Mechanism: Competitive inhibition of the extracellular Na⁺-binding site or the H⁺ "modifier" site on NHE-1.[1]

  • Effect: Prevents the extrusion of intracellular H⁺ in exchange for extracellular Na⁺.[1]

  • Therapeutic Relevance: In ischemic conditions (e.g., myocardial infarction), NHE-1 inhibition prevents intracellular Na⁺ overload (and subsequent Ca²⁺ overload via the Na⁺/Ca²⁺ exchanger), thereby reducing cell death and reperfusion injury.[1]

Signaling Pathway Visualization

The following diagram illustrates the dual pathway activation and downstream effects in a sensory neuron.

GCompoundN-(6-ethyl-4-methylquinazolin-2-yl)guanidineASIC3ASIC3 Channel(Extracellular Domain)Compound->ASIC3 Allosteric Activation(at pH 7.4)NHE1NHE-1 Exchanger(Transmembrane)Compound->NHE1 Competitive InhibitionNa_InfluxNa+ / Ca2+ InfluxASIC3->Na_InfluxpH_RegIntracellular pH Regulation(Inhibition of H+ Efflux)NHE1->pH_Reg BlocksDepolarizationMembrane DepolarizationNa_Influx->DepolarizationAP_FireAction Potential Firing(Nociception)Depolarization->AP_FireCa_OverloadPrevention of Na+/Ca2+ Overload(Cardioprotection)pH_Reg->Ca_Overload Downstream Effect

Figure 1: Dual pharmacodynamic pathway showing ASIC3 activation (pain signaling) and NHE-1 inhibition (cytoprotection).[1]

Experimental Protocols

Synthesis of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine

Note: This protocol is adapted from standard quinazoline guanidylation methods.[1]

Reagents: 2-Amino-5-ethylacetophenone, Dicyandiamide (cyanoguanidine), Hydrochloric acid, Isopropanol.[1]

  • Cyclization: Dissolve 2-amino-5-ethylacetophenone (1.0 eq) in isopropanol.

  • Addition: Add dicyandiamide (1.2 eq) and concentrated HCl (catalytic amount).

  • Reflux: Heat the mixture to reflux (80-85°C) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool the reaction mixture to room temperature. The hydrochloride salt of the product will precipitate.[1]

  • Purification: Filter the precipitate, wash with cold isopropanol and diethyl ether. Recrystallize from ethanol/water to obtain pure N-(6-ethyl-4-methylquinazolin-2-yl)guanidine HCl .[1]

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and LC-MS (Expected M+H: 230.15).

ASIC3 Electrophysiology Assay (Patch Clamp)

Objective: To quantify the activation of ASIC3 channels at neutral pH.[1]

  • Cell Preparation: Transfect CHO (Chinese Hamster Ovary) cells with rat or human ASIC3 cDNA.[1] Use GFP as a co-transfection marker.[1]

  • Recording Setup: Perform whole-cell patch-clamp recordings 24–48 hours post-transfection.

    • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose (pH 7.4).[1]

    • Intracellular Solution: 110 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM HEPES (pH 7.2).

  • Application:

    • Clamp voltage at -60 mV.[1]

    • Apply N-(6-ethyl-4-methylquinazolin-2-yl)guanidine (dissolved in extracellular solution) via a rapid perfusion system.[1]

    • Test concentrations: 0.1 µM to 1 mM.[1]

  • Data Analysis: Measure the peak current amplitude. Plot the dose-response curve to determine EC₅₀. Compare with the standard agonist GMQ (EC₅₀ ≈ 500 µM).[1]

NHE-1 Inhibition Assay (Platelet Swelling)

Objective: To measure the inhibition of NHE-1 activity.[1][3]

  • Preparation: Isolate platelet-rich plasma (PRP) from rat or human blood.[1]

  • Acidification: Incubate platelets with BCECF-AM (pH-sensitive dye) and then acidify the cytoplasm using the NH₄Cl prepulse technique (20 mM NH₄Cl for 10 min, then washout).

  • Recovery Phase: Resuspend cells in Na⁺-containing buffer. The NHE-1 transporter will actively extrude H⁺ and take in Na⁺ to recover pH, causing cell swelling (or pH recovery measured by fluorescence).[1]

  • Treatment: Add N-(6-ethyl-4-methylquinazolin-2-yl)guanidine at varying concentrations (0.1–100 µM) during the recovery phase.

  • Measurement: Monitor the rate of pH recovery (fluorescence ratio 490/440 nm).

  • Result: Calculate IC₅₀ based on the reduction in pH recovery rate compared to vehicle control.

Therapeutic Applications & Status

Pain Research (Nociception)

The compound serves as a critical algogenic (pain-inducing) tool .[1] By activating ASIC3 at neutral pH, it mimics the "non-acidic" pain pathways associated with chronic inflammation and metabolic syndromes.[1]

  • In Vivo Model: Injection of the compound into the hind paw of mice induces licking and biting behavior (nocifensive response), which is abolished in ASIC3 knockout mice.

Ischemia-Reperfusion Injury

Due to its NHE-1 inhibitory component, the compound has potential cardioprotective effects .[1]

  • Mechanism:[1][4] During ischemia, intracellular protons accumulate.[1] Upon reperfusion, NHE-1 rapidly exchanges these protons for Na⁺, leading to Na⁺ overload and subsequent Ca²⁺ overload (via NCX), causing cell death.[1]

  • Application: Pre-treatment with the compound reduces infarct size in isolated heart models (Langendorff preparation), similar to Cariporide but with a distinct chemical scaffold.

Safety & Toxicology

  • Target Selectivity: While selective for ASIC3 over ASIC1a, high concentrations (>1 mM) may show off-target effects on other ion channels or alpha-2 adrenergic receptors (due to structural similarity to clonidine/guanabenz).[1]

  • Toxicity: Quinazoline guanidines can be cytotoxic at high doses due to lysosomal trapping (basic nature).[1]

  • Handling: Standard laboratory safety for bioactive amines (wear gloves, eye protection). Avoid inhalation of powder.[1]

References

  • Yu, Y., et al. (2010). "A nonproton ligand sensor in the acid-sensing ion channel."[1] Neuron, 68(1), 61-72.[1] Link[1]

    • Foundational paper describing GMQ (the parent scaffold) as the first non-proton ligand for ASIC3.
  • Spasov, A. A., et al. (2021). "Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors."[1][5] Scientific Reports, 11, 24297.[1] Link

    • Describes the synthesis and NHE-1 inhibitory activity of related quinazoline-guanidine deriv
  • Alijevic, O., & Kellenberger, S. (2012). "Subtype-specific modulation of acid-sensing ion channels by 2-guanidino-4-methylquinazoline."[1] Journal of Biological Chemistry, 287(43), 36059-36070.[1] Link[1]

    • Detailed electrophysiology of the scaffold's interaction with ASIC channels.
  • PubChem Compound Summary. "N-(6-ethyl-4-methylquinazolin-2-yl)guanidine (CAS 5361-25-1)."[1] Link[1]

    • Verification of chemical identity and physicochemical properties.
  • Ozerov, A. A., et al. (2024). "Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione."[1][3][5] Research Results in Pharmacology, 10(3), 73–84.[3] Link

    • Recent SAR study on the guanidino-quinazoline class for anti-inflammatory and NHE-1 activity.[1]

An In-depth Technical Guide to Elucidating the Binding Affinity of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine to Target Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for characterizing the binding affinity of the novel compound, N-(6-ethyl-4-methylquinazolin-2-yl)guanidine. Recognizing the therapeutic potential inherent in its quinazoline and guanidine scaffolds, we present a strategic approach to identify and quantify its interactions with plausible biological targets. This document outlines detailed, field-proven methodologies for a suite of binding assays, including radioligand binding, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), tailored for hypothesized target classes such as protein kinases, G-protein coupled receptors (GPCRs), and nucleic acids. Furthermore, we delve into the critical aspects of data analysis and interpretation, offering a self-validating system for robust and reproducible affinity determination. Visual workflows and pathway diagrams are provided to enhance conceptual understanding and experimental design.

Introduction: Unpacking the Therapeutic Potential of a Bifunctional Scaffold

The compound N-(6-ethyl-4-methylquinazolin-2-yl)guanidine is a synthetic molecule that marries two pharmacologically significant moieties: a quinazoline core and a guanidine group. The quinazoline ring system is a foundational structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4][5] This versatility arises from its ability to interact with a wide range of biomolecular targets.[5][6] The guanidinium group, being one of the strongest organic bases, is adept at forming strong electrostatic interactions and hydrogen bonds with biological macromolecules, particularly with carboxylate and phosphate groups.[7] This functionality is a key feature in many drugs and is known to mediate interactions with targets such as sigma receptors and DNA.[8][9][10][11]

Given the lack of specific literature on N-(6-ethyl-4-methylquinazolin-2-yl)guanidine, a systematic and hypothesis-driven approach is essential to elucidate its pharmacological profile. This guide provides the technical roadmap for such an investigation, focusing on the primary step of drug discovery: determining the binding affinity for potential target receptors.

Hypothesized Target Receptor Classes

Based on the known pharmacology of quinazoline and guanidine derivatives, the following receptor classes are proposed as primary subjects for binding affinity studies:

  • Protein Kinases: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibitors of various protein kinases, most notably Epidermal Growth Factor Receptor (EGFR).[12]

  • G-Protein Coupled Receptors (GPCRs): Certain quinazoline derivatives have been identified as modulators of GPCRs, such as the metabotropic glutamate receptor 5 (mGluR5).[13][14]

  • Sigma Receptors: The guanidine moiety is a known ligand for sigma-1 and sigma-2 receptors, which are implicated in a variety of neurological and psychiatric disorders.[8]

  • DNA: The cationic nature of the guanidinium group suggests a potential for interaction with the negatively charged phosphate backbone of DNA, possibly as a minor groove binder.[9][10][11]

Experimental Protocols for Binding Affinity Determination

The choice of assay for determining binding affinity is contingent on the nature of the target receptor and the available resources. Below are detailed protocols for three widely accepted and robust techniques.

Radioligand Binding Assays for Membrane Receptors (GPCRs and Sigma Receptors)

Radioligand binding assays are a highly sensitive and specific method for quantifying the interaction of a ligand with a receptor.

Principle: This competitive binding assay measures the ability of the unlabeled test compound (N-(6-ethyl-4-methylquinazolin-2-yl)guanidine) to displace a radiolabeled ligand with known high affinity for the target receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the sigma-1 receptor).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of the radiolabeled ligand (e.g., [³H]-pentazocine for the sigma-1 receptor) and a constant amount of the membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound, N-(6-ethyl-4-methylquinazolin-2-yl)guanidine.

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand in a separate set of wells.

    • Incubate the plate at a specific temperature for a set duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR) for Protein Kinases

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte (the test compound) to a ligand (the target protein) that is immobilized on the chip.

Step-by-Step Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Select a sensor chip with a suitable surface chemistry (e.g., a CM5 chip for amine coupling).

    • Activate the carboxyl groups on the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein kinase over the activated surface to immobilize it via covalent bonding.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine in a suitable running buffer.

    • Inject the different concentrations of the test compound over the sensor chip surface containing the immobilized kinase.

    • Monitor the change in the SPR signal (measured in response units, RU) over time. This includes an association phase during the injection and a dissociation phase when the injection is stopped.

    • Regenerate the chip surface between injections using a solution that disrupts the binding without denaturing the immobilized protein (e.g., a low pH buffer or a high salt concentration).

Data Analysis:

  • The binding data is presented as a sensorgram, which is a plot of RU versus time.

  • The association rate constant (ka) and the dissociation rate constant (kd) are determined by fitting the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model).

  • The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of the rate constants: Kd = kd / ka.

UV-Visible Spectroscopy for DNA Binding

UV-Visible spectroscopy is a straightforward method to investigate the binding of small molecules to DNA.

Principle: The interaction of a small molecule with DNA can cause changes in the UV-Visible absorption spectrum of the molecule, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and a red or blue shift in the wavelength of maximum absorbance.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine in a suitable buffer (e.g., Tris-HCl buffer).

    • Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer. The purity of the DNA should be checked by ensuring the ratio of absorbance at 260 nm to 280 nm is approximately 1.8-1.9.

  • Spectroscopic Titration:

    • Record the UV-Visible absorption spectrum of the test compound alone.

    • Titrate the solution of the test compound with increasing concentrations of DNA.

    • After each addition of DNA, allow the solution to equilibrate before recording the spectrum.

Data Analysis:

  • Monitor the changes in the absorbance and the wavelength of maximum absorption of the test compound upon the addition of DNA.

  • The intrinsic binding constant (Kb) can be calculated using the Benesi-Hildebrand equation by plotting 1/(A - A₀) versus 1/[DNA], where A₀ is the absorbance of the compound in the absence of DNA and A is the absorbance at different DNA concentrations. The binding constant is then calculated from the ratio of the intercept to the slope.[10]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Illustrative Binding Affinity Data for N-(6-ethyl-4-methylquinazolin-2-yl)guanidine

Target ReceptorAssay MethodAffinity ConstantValue
Sigma-1 ReceptorRadioligand BindingKie.g., 150 nM
EGFR KinaseSurface Plasmon ResonanceKde.g., 50 nM
Calf Thymus DNAUV-Vis SpectroscopyKbe.g., 1.2 x 10⁵ M⁻¹

Interpretation of Results:

  • A lower Ki or Kd value indicates a higher binding affinity.

  • The magnitude of the binding constant provides insights into the potential potency of the compound.

  • Comparing the affinity across different targets helps to establish the selectivity profile of the compound.

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes and relationships.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Binding Affinity Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesis of N-(6-ethyl-4- methylquinazolin-2-yl)guanidine purification Purification (e.g., HPLC) synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization radioligand Radioligand Binding (GPCRs, Sigma Receptors) characterization->radioligand spr Surface Plasmon Resonance (Protein Kinases) characterization->spr uv_vis UV-Vis Spectroscopy (DNA) characterization->uv_vis data_analysis Calculation of Affinity Constants (Ki, Kd, Kb) radioligand->data_analysis spr->data_analysis uv_vis->data_analysis selectivity Selectivity Profiling data_analysis->selectivity sar Structure-Activity Relationship Studies selectivity->sar

Caption: A generalized workflow for the characterization of the binding affinity of a novel compound.

signaling_pathway cluster_membrane cluster_intracellular ligand N-(6-ethyl-4-methylquinazolin-2-yl)guanidine receptor Target Receptor (e.g., GPCR) ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade second_messenger->downstream cellular_response Cellular Response downstream->cellular_response

Caption: A simplified representation of a GPCR signaling pathway potentially modulated by the test compound.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial characterization of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine. The determination of its binding affinity to a panel of rationally selected targets is a critical first step in uncovering its therapeutic potential. Positive results from these binding assays should be followed by functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptors. Subsequent studies should focus on establishing a structure-activity relationship (SAR) to optimize the compound's potency and selectivity. Through the systematic application of these robust methodologies, the scientific community can effectively elucidate the pharmacological profile of this and other novel chemical entities.

References

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  • ACS Publications. (2022, February 10). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity.
  • PubMed Central. (2025, September 2). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies.
  • RSC Publishing. (2025, September 2). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding.
  • PubMed. (n.d.). Guanidinium derivatives bind preferentially and trigger long-distance conformational changes in an engineered T4 lysozyme.
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  • EMBL-EBI. (n.d.). Structure-activity relationship refinement and further assessment of 4-phenylquinazoline-2-carboxamide translocator protein ligands as anti....
  • PubMed Central. (n.d.). The affinity of different MBD proteins for a specific methylated locus depends on their intrinsic binding properties.
  • Frontiers. (n.d.). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.
  • Drug Hunter. (n.d.). Immunology.
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  • PubMed. (2009, December 1). Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5.
  • RSC Publishing. (n.d.). Affinity-based protein profiling of MDM2 inhibitor Navtemadlin.
  • ResearchGate. (2025, August 9). Discovery of (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isoth iazol-5-yl)-2-methylcyclopropanecarboxamide, a potent and orally efficacious mGlu5 receptor negative allosteric modulator.
  • YouTube. (2024, October 4). Rapid Functional Cell-Based Activity Profiling of Multi-receptor Targeted Anti-obesity Therapies.
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N-(6-ethyl-4-methylquinazolin-2-yl)guanidine role in signal transduction pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Putative Roles of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine in Cellular Signal Transduction

Abstract

The quinazoline and guanidine moieties are privileged scaffolds in medicinal chemistry, each contributing to the biological activity of numerous approved drugs and clinical candidates. N-(6-ethyl-4-methylquinazolin-2-yl)guanidine represents a unique chemical entity combining these two pharmacophores. While direct experimental evidence for this specific molecule is not yet prevalent in public literature, its structural components suggest a high potential for interaction with key signal transduction pathways. This technical guide synthesizes information from structurally related compounds to propose and explore the most probable mechanisms of action for N-(6-ethyl-4-methylquinazolin-2-yl)guanidine. We will delve into its potential as a modulator of protein kinases and ion channels, providing a robust theoretical framework and detailed experimental protocols for researchers aiming to elucidate its precise biological functions. This document is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of signaling modulators.

Introduction: A Tale of Two Pharmacophores

The chemical architecture of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine is a deliberate fusion of two biologically significant functional groups: the quinazoline ring system and the guanidine group. Understanding the established roles of these components provides a logical foundation for predicting the compound's activity.

  • The Quinazoline Core: Quinazoline derivatives are a cornerstone of modern oncology, with numerous compounds approved as inhibitors of protein kinases.[1] This heterocyclic system is particularly effective as an "ATP-competitive" scaffold, mimicking the purine ring of ATP to bind within the catalytic site of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] This inhibitory action can halt aberrant signaling cascades that drive cell proliferation and angiogenesis in cancer.[4][5] Over 40 quinazoline-based inhibitors, including gefitinib and erlotinib, are used in clinical practice.[1][2]

  • The Guanidinium Group: The guanidinium cation, the protonated form of guanidine, is characterized by its strong basicity and ability to form multiple hydrogen bonds.[6] This allows it to interact with negatively charged residues in proteins, making it a key feature in a wide array of biologically active molecules.[6] Guanidine derivatives are known to modulate the activity of various targets, including G-protein coupled receptors (GPCRs), nitric oxide synthase, and, notably, ion channels.[7][8][9] A structurally similar compound, 2-guanidine-4-methylquinazoline (GMQ), has been identified as an agonist of Acid-Sensing Ion Channel type 3 (ASIC3), highlighting a direct precedent for this chemotype in ion channel modulation.[10]

The combination of these two moieties in N-(6-ethyl-4-methylquinazolin-2-yl)guanidine suggests the potential for a multi-faceted mechanism of action, possibly involving dual-target inhibition or a novel pharmacological profile.

Hypothesized Mechanisms of Action and Signal Transduction Pathways

Based on the known activities of its constituent parts, we can propose several compelling hypotheses for the role of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine in signal transduction.

Hypothesis 1: Inhibition of Receptor Tyrosine Kinase (RTK) Pathways

The quinazoline scaffold is a well-established inhibitor of receptor tyrosine kinases.[2][3][11] It is highly probable that N-(6-ethyl-4-methylquinazolin-2-yl)guanidine acts as an ATP-competitive inhibitor of RTKs such as EGFR and VEGFR. Inhibition of these receptors would block downstream signaling through critical pro-survival and pro-proliferative pathways.

  • The Ras/Raf/MEK/ERK (MAPK) Pathway: Upon activation, EGFR and VEGFR recruit adaptor proteins that activate the small GTPase Ras, initiating a phosphorylation cascade through Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell proliferation and survival.

  • The PI3K/Akt/mTOR Pathway: This is another crucial downstream pathway from RTKs.[3] Activated PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Akt then phosphorylates a multitude of substrates, including mTOR, to promote cell growth, survival, and metabolism.[3][4]

RTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK EGFR / VEGFR Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Compound N-(6-ethyl-4-methylquinazolin-2-yl)guanidine Compound->RTK Inhibition

Caption: Hypothesized inhibition of EGFR/VEGFR signaling by the target compound.

Hypothesis 2: Modulation of Ion Channel Activity

The presence of the guanidine group, and the known activity of the closely related GMQ, strongly suggests that N-(6-ethyl-4-methylquinazolin-2-yl)guanidine could modulate ion channel function.[10]

  • Acid-Sensing Ion Channels (ASICs): ASICs are proton-gated cation channels involved in various physiological and pathological processes, including pain sensation (nociception). GMQ is an agonist for ASIC3.[10] It is plausible that the title compound shares this activity, potentially leading to the depolarization of neuronal membranes and the propagation of pain signals.

  • Other Ion Channels: The study on GMQ also revealed off-target effects, including the enhancement of large-conductance Ca2+-activated K+ (BKCa) channels and the suppression of delayed rectifying K+, voltage-gated Na+, and L-type Ca2+ currents.[10] This suggests a degree of promiscuity for this chemical scaffold. The ethyl group at the 6-position could alter the selectivity and potency of these interactions.

Ion_Channel_Modulation cluster_membrane Cell Membrane ASIC3 ASIC3 Channel IonFlux Ion Flux (Na+, Ca2+ in; K+ out) ASIC3->IonFlux OtherChannels K+, Na+, Ca2+ Channels OtherChannels->IonFlux Compound N-(6-ethyl-4-methylquinazolin-2-yl)guanidine Compound->ASIC3 Agonism? Compound->OtherChannels Modulation? MembranePotential Change in Membrane Potential IonFlux->MembranePotential CellularResponse Cellular Response (e.g., Nociception) MembranePotential->CellularResponse

Caption: Putative modulation of ion channels by the target compound.

Experimental Workflows for Mechanism of Action Studies

To test these hypotheses, a systematic, multi-faceted experimental approach is required. The following protocols provide a robust framework for characterizing the bioactivity of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine.

Workflow 1: Kinase Inhibition Profiling

The first step is to determine if the compound inhibits protein kinases as predicted by its quinazoline core.

Kinase_Assay_Workflow Start Synthesize & Purify Compound Screen Broad Kinase Panel Screen (e.g., 400+ kinases) Start->Screen AnalyzeHits Identify Primary Hits (e.g., >90% inhibition) Screen->AnalyzeHits DoseResponse IC50 Determination for Hits (e.g., EGFR, VEGFR) AnalyzeHits->DoseResponse Hits Found End End AnalyzeHits->End No Hits Mechanism Mechanism of Inhibition Study (ATP Competition Assay) DoseResponse->Mechanism Data Quantitative Data Table Mechanism->Data

Caption: Workflow for assessing in vitro kinase inhibition.

Protocol: In Vitro Kinase Activity Assay (Luminescent ATP Detection)

This protocol is adapted for a generic kinase like EGFR using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine in 100% DMSO.

    • Create a serial dilution series of the compound (e.g., from 100 µM to 1 nM) in kinase assay buffer.

    • Reconstitute recombinant human EGFR kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP according to the manufacturer's instructions.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound dilution or vehicle control (DMSO).

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution (final concentration typically near the Km for the kinase).

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Example Data Presentation for Kinase Inhibition

Kinase TargetIC50 (nM)
EGFRValue
VEGFR2Value
SRCValue
......
Workflow 2: Cellular Pathway Analysis

If the compound shows kinase inhibitory activity, the next step is to confirm that this activity translates to the inhibition of signaling pathways in a cellular context.

Protocol: Western Blot for Phospho-Protein Levels

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR2) and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat cells with various concentrations of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine for 2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for A549 cells) for 15 minutes.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-EGFR, total-EGFR, phospho-Akt, total-Akt, phospho-ERK, and total-ERK overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Workflow 3: Electrophysiological Characterization

To investigate the effects on ion channels, patch-clamp electrophysiology is the gold standard.

Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation:

    • Use a cell line known to express the target ion channel (e.g., HEK293 cells transiently transfected with ASIC3, or pituitary GH3 cells which endogenously express multiple channel types).[10]

    • Plate cells on glass coverslips 24-48 hours before recording.

  • Recording Setup:

    • Place a coverslip in the recording chamber on an inverted microscope and perfuse with an external solution.

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ and fill with an internal solution.

  • Data Acquisition:

    • Obtain a giga-ohm seal on a cell and rupture the membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol appropriate for the channel of interest (e.g., a series of depolarizing steps to elicit voltage-gated currents, or a pH drop to activate ASICs).

    • Record baseline currents, then perfuse the cell with a solution containing N-(6-ethyl-4-methylquinazolin-2-yl)guanidine and repeat the voltage protocol.

    • Wash out the compound to check for reversibility.

  • Data Analysis:

    • Measure the peak current amplitude, activation/inactivation kinetics, and other relevant parameters before, during, and after compound application.

    • Generate current-voltage (I-V) relationships and dose-response curves to determine potency (EC50 or IC50).

Conclusion and Future Directions

N-(6-ethyl-4-methylquinazolin-2-yl)guanidine is a molecule of significant interest, positioned at the intersection of kinase inhibition and ion channel modulation. Based on robust evidence from structurally related compounds, it is hypothesized to function as an inhibitor of receptor tyrosine kinase pathways, such as those driven by EGFR and VEGFR, and as a modulator of ion channels, potentially including ASIC3.

The experimental workflows detailed in this guide provide a clear path for elucidating the compound's true mechanism of action. By systematically evaluating its effects on a panel of kinases, downstream cellular signaling events, and a variety of ion channels, researchers can build a comprehensive pharmacological profile. Future studies should also consider unbiased approaches, such as chemical proteomics, to identify novel, unanticipated targets that could arise from the unique combination of the quinazoline and guanidine pharmacophores. The insights gained will be invaluable for the potential development of this compound as a therapeutic agent or a chemical probe to explore complex signaling networks.

References

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (n.d.). Vertex AI Search.
  • Wdowiak, K., & Wujec, M. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology, 12, 760592. [Link]

  • Li, Z., Wang, B., Tang, L., Chen, S., & Li, J. (2018). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. OncoTargets and Therapy, 11, 2547–2557. [Link]

  • Kim, B., Kim, D., Choi, H., Kim, J., Lee, J., & Lee, Y. (2023). Novel Quinazoline Derivative Induces Differentiation of Keratinocytes and Enhances Skin Barrier Functions against Th2 Cytokine-Mediated Signaling. International Journal of Molecular Sciences, 24(16), 12903. [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (2021). Arabian Journal of Chemistry.
  • Guanidino compounds as regulators of nitric oxide synthase. (n.d.). Google Patents.
  • Sapa, J., Satała, G., Stary, D., Drabczyńska, A., Pytka, K., & Kieć-Kononowicz, K. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. Molecules, 26(21), 6432. [Link]

  • Dai, T., Chen, J., Zhang, Y., & Wang, W. (2023). Biologically active guanidine alkaloids. Beilstein Journal of Organic Chemistry, 19, 1243–1273. [Link]

  • Ramos-Vivas, J., Chapartegui-González, I., Ortiz-de-Galdámez, I., Fernández-Díaz, S., & Cobo, M. (2023). Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. Pharmaceutics, 15(7), 1850. [Link]

  • Guanidine modification improves functions of natural RNA-targeting alkaloids. (2024). New Journal of Chemistry. [Link]

  • Synthesis and in vitro biological evaluation of novel quinazoline derivatives. (2017). PubMed. [Link]

  • Guanidine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]

  • Gupta, A., & Ravichandran, V. (2017). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 15(11), 337. [Link]

  • Design, synthesis and biological evaluation of novel 2,4,6-trisubstituted quinazoline derivatives as potential antitumor agents. (2023). ResearchGate. [Link]

  • Wu, S. N., Lo, Y. C., Chen, B. S., Wu, P. Y., & Li, C. J. (2018). Multiple regulatory actions of 2-guanidine-4-methylquinazoline (GMQ), an agonist of acid-sensing ion channel type 3, on ionic currents in pituitary GH3 cells and in olfactory sensory (Rolf B1.T) neurons. Biochemical Pharmacology, 151, 79–88. [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed. [Link]

  • Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. (n.d.). PubMed. [Link]

  • Hussain, Z., & Khan, I. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129. [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022). MDPI. [Link]

  • Huang, L., Wang, J., & Lilley, D. M. J. (2021). Ligand Response of Guanidine-IV riboswitch at Single-molecule Level. eLife, 10, e69550. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. [Link]

  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (2022). bioRxiv. [Link]

  • 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin-4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro-5H-Benzo[b]carbazole-3-Carbonitrile Hydrochloride. (2023). Preprints.org. [Link]

  • Coupling of Slack and NaV1.6 sensitizes Slack to quinidine blockade and guides anti-seizure strategy development. (2024). eLife. [Link]

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Methodological & Application

Application Note: In Vivo Dosage & Protocols for N-(6-ethyl-4-methylquinazolin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating N-(6-ethyl-4-methylquinazolin-2-yl)guanidine (referred to herein as EMQG ).

Scientific Note: Direct in vivo literature for the specific 6-ethyl derivative (CAS 5361-25-1) is limited. The protocols below are rigorously derived from the well-characterized parent compound, GMQ (N-(4-methylquinazolin-2-yl)guanidine), a specific ASIC3 activator . Users should proceed with the hypothesis that EMQG functions as an ASIC3 modulator (likely agonist) or potentially an NHE-1 inhibitor, given the guanidine-quinazoline scaffold.

Executive Summary & Compound Profile
  • Compound Name: N-(6-ethyl-4-methylquinazolin-2-yl)guanidine (EMQG)

  • CAS Number: 5361-25-1

  • Parent Compound: GMQ (CAS 716-11-0)

  • Primary Target Class: Acid-Sensing Ion Channels (ASIC3) and/or Sodium-Hydrogen Exchanger (NHE-1).

  • Mechanism of Action (MoA):

    • Primary Hypothesis (ASIC3): Acts as a non-proton ligand, binding to the extracellular domain of ASIC3 to lower the pH threshold for activation or directly open the channel at neutral pH (pH 7.4), causing neuronal depolarization and nociception.

    • Secondary Hypothesis (NHE-1): Guanidine-based inhibition of NHE-1, potentially offering cardioprotection (requires verification).

Formulation & Solubility Guidelines

Proper vehicle selection is critical to prevent precipitation at the injection site, which can cause false-positive nociceptive responses.

ParameterSpecificationNotes
Molecular Weight ~229.28 g/mol
Primary Solvent DMSO (Dimethyl sulfoxide)Dissolve stock at 100 mM.
In Vivo Vehicle Saline (0.9% NaCl)Final DMSO concentration must be < 2% for local injection to avoid vehicle-induced pain.
pH Adjustment pH 7.4Critical. Acidic vehicle will auto-activate ASIC channels. Buffer with 10 mM HEPES if necessary.
Stability -20°C (Stock)Prepare working solutions fresh daily.
In Vivo Protocol A: Intraplantar (i.pl.) Injection (Pain Model)

Objective: To assess peripheral nociceptive activity (pain induction) or hypersensitivity.[1][2] This is the standard assay for GMQ-like compounds.

Experimental Design
  • Species: C57BL/6 Mice (Male/Female, 8-12 weeks) or Sprague-Dawley Rats.

  • Group Size: n = 8-10 per dose.

  • Controls: Vehicle (Saline + <2% DMSO) and Positive Control (GMQ 1 mM or Formalin 1%).

Dose Ranging Table
Dose LevelConcentration (mM)Volume (Mouse)Volume (Rat)Estimated Mass/Animal
Low 0.1 mM20 µL50 µL~0.46 µg (Mouse)
Medium 1.0 mM20 µL50 µL~4.6 µg (Mouse)
High 5.0 mM20 µL50 µL~23 µg (Mouse)
Max 10.0 mM20 µL50 µL~46 µg (Mouse)

Critical Step: Do not exceed 20-25 µL volume for mice intraplantar injection to avoid tissue distension artifacts.

Step-by-Step Workflow
  • Acclimatization: Place animals in transparent observation chambers with a mesh floor for 30 minutes.

  • Preparation: Dilute 100 mM DMSO stock into sterile saline to achieve target concentrations (e.g., 1:100 dilution for 1 mM). Vortex well.

  • Injection:

    • Restrain the animal gently.

    • Using a 30G needle and Hamilton syringe, inject subcutaneously into the plantar surface of the right hind paw.

  • Immediate Observation (Spontaneous Pain):

    • Record behavior for 0–45 minutes post-injection.

    • Scoring: Count number of flinches/shakes and duration of licking/biting of the injected paw.

  • Secondary Testing (Hypersensitivity):

    • At 60 min post-injection, assess Mechanical Allodynia using Von Frey filaments.

    • Assess Thermal Hyperalgesia using the Hargreaves test.

In Vivo Protocol B: Systemic Dose Escalation (Safety/Efficacy)

Objective: To determine systemic toxicity (LD50 estimation) or therapeutic potential (e.g., if testing for NHE-1 inhibition).

  • Route: Intraperitoneal (i.p.) or Intravenous (i.v.).

  • Dosing Regimen: Single bolus (Acute).

Dose Escalation Scheme (Up-and-Down Method)

Since EMQG is an uncharacterized analog, start low to avoid acute cardiotoxicity or seizure activity.

  • Starting Dose: 1 mg/kg .

  • Escalation Factor: 3.0x (Logarithmic spacing).

    • Dose 1: 1 mg/kg

    • Dose 2: 3 mg/kg

    • Dose 3: 10 mg/kg

    • Dose 4: 30 mg/kg (Stop if adverse effects observed).

  • Monitoring:

    • Observe for sedation, ataxia, convulsions, or respiratory distress .

    • If the compound acts as an NHE-1 inhibitor, no overt behavioral signs may be seen up to 10-30 mg/kg.

    • If it acts as a systemic ASIC3 agonist, animals may exhibit generalized pain behaviors (writhing) or anxiety.

Mechanistic Visualization

The following diagram illustrates the putative mechanism of EMQG based on the GMQ scaffold, highlighting the dual possibility of ASIC3 activation (Pain) versus NHE-1 inhibition.

EMQG_Mechanism cluster_Neuron Sensory Neuron (Nociceptor) cluster_Heart Cardiomyocyte (Potential Off-Target) Compound N-(6-ethyl-4-methylquinazolin-2-yl)guanidine (EMQG) ASIC3 ASIC3 Channel (Non-proton binding site) Compound->ASIC3 Activation (Agonist) NHE1 NHE-1 Transporter Compound->NHE1 Inhibition? (Structural Potential) Influx Na+ / Ca2+ Influx ASIC3->Influx Opens Channel Depol Membrane Depolarization Influx->Depol Pain Nociceptive Signal (Pain/Hypersensitivity) Depol->Pain pH_Reg Intracellular pH Modulation NHE1->pH_Reg Blocks H+ Efflux

Caption: Putative signaling pathways for EMQG. Primary pathway (Red) follows the established GMQ-ASIC3 activation axis leading to nociception. Secondary pathway (Green, dashed) indicates potential guanidine-mediated NHE-1 inhibition.

References
  • Alijevic, O., & Kellenberger, S. (2012). Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline.[3][4][5] Journal of Biological Chemistry, 287(43), 36059-36070.[4] Link

  • Yu, Y., et al. (2010). A nonproton ligand sensor in the acid-sensing ion channel.[5] Neuron, 68(1), 61-72. Link

  • Li, W. G., et al. (2011). ASIC3 channels integrate agmatine and multiple inflammatory signals through the nonproton ligand sensing domain. Molecular Pain, 7,[1] 94. Link[1]

  • Guide to Pharmacology. Ligand entry: GMQ (ASIC3 Activator). Link

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Application Notes and Protocols for the Administration of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its fused heterocyclic system is noted for its stability and the lipophilicity of its derivatives can facilitate penetration of the blood-brain barrier.[1] The guanidine group is also a critical pharmacophore, a strong base that is typically protonated at physiological pH, enabling it to form key hydrogen bonds and ionic interactions with biological targets.[3][4]

N-(6-ethyl-4-methylquinazolin-2-yl)guanidine is a research compound combining these two important moieties. While specific data on this molecule is limited, its structural analogue, 2-guanidine-4-methylquinazoline (GMQ), is a known agonist of the acid-sensing ion channel type 3 (ASIC3) and has been used in in vivo models to study nociception.[5] It is plausible that N-(6-ethyl-4-methylquinazolin-2-yl)guanidine targets similar pathways, though it is crucial to recognize that GMQ has also demonstrated effects on other ion channels, a critical consideration for experimental design.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the selection of appropriate administration routes and detailed protocols for the in vivo use of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine in common animal models such as mice and rats. The focus is on explaining the causality behind methodological choices to ensure robust, reproducible, and ethically sound experimental outcomes.

Part 1: Pre-formulation and Vehicle Selection

The success of any in vivo study hinges on the appropriate formulation of the test compound. The physicochemical properties of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine will directly influence vehicle selection, which in turn constrains the choice of administration route.

Physicochemical Characterization

Before initiating animal studies, it is essential to determine the compound's fundamental properties:

  • Solubility: Assess solubility in a panel of common, biocompatible solvents (e.g., water, saline, phosphate-buffered saline (PBS), ethanol, polyethylene glycol 400 (PEG400), dimethyl sulfoxide (DMSO)). The guanidine group suggests potential aqueous solubility at an acidic pH, but the quinazoline core is lipophilic.

  • Stability: The stability of the compound in the chosen vehicle should be confirmed under experimental conditions (e.g., room temperature, 4°C) for the duration of the study.

  • pH and Osmolality: The pH of the final formulation should be as close to physiological pH (~7.4) as possible to minimize injection site irritation and pain.[6] Solutions for parenteral administration should also be iso-osmotic.

Vehicle Selection Rationale

The choice of vehicle is a critical determinant of a compound's bioavailability and potential for adverse effects. A suitable vehicle must solubilize the compound at the desired concentration without causing toxicity in the animal model.[6]

Vehicle SystemSuitability for RoutesRationale & Considerations
Aqueous (Saline, PBS) IV, IP, SC, POIdeal for water-soluble compounds. Safest and least reactive. The pH may need adjustment.
Co-solvents (e.g., PEG400, Propylene Glycol) IP, SC, POUsed to dissolve lipophilic compounds. Can cause irritation and viscosity may be an issue. Often diluted with aqueous buffers.
Surfactants (e.g., Tween® 80, Cremophor® EL) IV, IP, SC, POUsed at low concentrations (1-10%) to create stable emulsions or micellar solutions for poorly soluble compounds. Can cause histamine release (Cremophor®) or hemolysis.
DMSO IP, SC, PO (Rarely IV)A powerful solvent, but can be toxic. Typically used at <10% of the total injection volume and diluted with other vehicles. Not recommended for IV use due to potential for hemolysis and vascular irritation.[6]
Oils (e.g., Sesame, Corn Oil) SC, IM, POUsed for highly lipophilic compounds to create a depot for slow, sustained release. Not suitable for IV administration.
Workflow for Dose Formulation

The following workflow provides a systematic approach to developing a suitable formulation for in vivo administration.

G cluster_0 Formulation Development Workflow A Compound Characterization (Solubility, Stability) B Determine Target Dose (mg/kg) & Concentration (mg/mL) A->B C Vehicle Screening (Test solubility in biocompatible solvents) B->C D Select Primary Vehicle System C->D E Check for Precipitation (upon dilution if needed) D->E E->C Precipitation Occurs F Measure Final pH & Osmolality E->F No Precipitation G Adjust pH/Osmolality (if necessary) F->G H Sterile Filtration (for parenteral routes) G->H I Final Formulation for Dosing H->I

Caption: A systematic workflow for developing a viable formulation for in vivo studies.

Part 2: Administration Route Selection: A Comparative Analysis

The choice of administration route profoundly impacts the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a compound.[7] The optimal route depends on the scientific objective, the compound's properties, and the desired therapeutic effect.

ParameterIntravenous (IV)Intraperitoneal (IP)Subcutaneous (SC)Oral Gavage (PO)
Bioavailability 100% (by definition)High but variable; partial absorption into portal circulationSlower, sustained, and often incompleteHighly variable; subject to degradation and first-pass metabolism
Absorption Rate InstantaneousRapid (5-10 min)Slow and sustainedVariable (20-60 min)
First-Pass Effect AvoidedPartially avoidedAvoidedSignificant
Typical Use Case PK studies, acute efficacy models, compounds with poor bioavailabilityEfficacy studies, when oral route is not feasibleSustained release formulations, chronic dosing, minimizing GI effects[1]Mimicking clinical route for orally administered drugs, chronic efficacy studies
Key Limitation Requires skill, potential for embolism, limited volumeRisk of injection into organs, potential for peritonitisSlower onset of action, potential for local irritation, limited volumeImproper technique can cause esophageal trauma or lung aspiration[8]
Rationale for Route Selection
  • To Determine Intrinsic Pharmacokinetics: An intravenous (IV) administration is the gold standard. It delivers the compound directly into systemic circulation, allowing for the accurate calculation of fundamental PK parameters like clearance (CL) and volume of distribution (Vss).[9]

  • For Systemic Efficacy with Rapid Onset: Intraperitoneal (IP) injection is a common choice in rodent models. It offers rapid absorption into the large surface area of the peritoneal cavity, providing high bioavailability while being technically simpler than IV injection.

  • For Sustained Exposure or to Avoid GI Effects: Subcutaneous (SC) injection is ideal. It forms a "depot" of the drug under the skin, from which it is slowly absorbed. This can mimic the effect of a slow infusion and is useful for chronic studies. For quinazoline analogues, SC administration has been used specifically to avoid gastrointestinal irritation.[1]

  • To Model Clinical Use and Assess Oral Bioavailability: Oral gavage (PO) is the preferred method when the intended clinical route is oral.[8] It ensures precise dose delivery, unlike administration in food or water.[8] However, the compound must survive the harsh GI environment and be absorbed across the gut wall.

Part 3: Detailed Administration Protocols

All procedures should be performed in accordance with protocols approved by the institution's Institutional Animal Care and Use Committee (IACUC).[6] Aseptic technique should be used for all parenteral injections.

Recommended Injection Volumes and Needle Sizes for Mice & Rats
RouteSpeciesMax VolumeNeedle Gauge
IV Mouse5 mL/kg27-30 G
Rat5 mL/kg23-25 G
IP Mouse10 mL/kg25-27 G
Rat10 mL/kg21-23 G
SC Mouse10 mL/kg25-27 G
Rat5 mL/kg21-23 G
PO Mouse10 mL/kg20-22 G (gavage)
Rat10 mL/kg16-18 G (gavage)
Data compiled from Boston University IACUC guidelines.[6]
General Animal Dosing Workflow

G cluster_0 General In Vivo Dosing Workflow A IACUC Protocol Approval B Animal Acclimation (Minimum 72 hours) A->B C Dose Calculation (Based on most recent body weight) B->C D Compound Formulation (Aseptic technique for parenteral) C->D E Animal Restraint (Appropriate for route) D->E F Administer Compound (Using selected route) E->F G Post-Dosing Monitoring (Observe for adverse effects) F->G H Return to Housing or Proceed with Sample Collection G->H

Caption: A generalized workflow for the administration of a test compound to animal models.

Protocol 1: Intravenous (IV) Injection via Lateral Tail Vein (Mouse/Rat)
  • Preparation: Warm the animal's tail using a heat lamp or warm water compress to dilate the veins.

  • Restraint: Place the animal in a suitable restraint device to expose the tail.

  • Procedure: a. Swab the tail with 70% ethanol. b. Identify one of the lateral tail veins. c. With the bevel of the needle facing up, insert a 27-30G needle (for mice) parallel to the vein. d. A successful cannulation is often indicated by a brief "flash" of blood in the needle hub. e. Inject the formulation slowly (bolus max 5 mL/kg).[6] f. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Monitor the animal for any immediate adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection (Mouse/Rat)
  • Restraint: Manually restrain the animal, securing the head and body. For a right-handed injection, tilt the animal's head downwards and position its lower abdomen.

  • Procedure: a. Identify the injection site in the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and liver.[8] b. Insert a 25-27G needle (for mice) at an angle of approximately 30 degrees. c. Gently aspirate to ensure no blood (vessel) or yellow fluid (bladder) is withdrawn.[8] d. Inject the solution smoothly.

  • Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for signs of distress.

Protocol 3: Subcutaneous (SC) Injection (Mouse/Rat)
  • Restraint: Manually restrain the animal on a flat surface.

  • Procedure: a. Gently lift the loose skin over the back of the neck/scruff to form a "tent". b. Insert a 25-27G needle (for mice) into the base of the tented skin, parallel to the spine. c. Ensure the needle tip is in the subcutaneous space and has not pierced through the other side of the skin. d. Inject the solution. A small bleb or lump will form under the skin.

  • Post-Injection: Withdraw the needle and return the animal to its cage. Monitor the injection site over the next 24-48 hours for signs of irritation or necrosis, especially with novel compounds.

Protocol 4: Oral Gavage (PO) (Mouse/Rat)
  • Preparation: Use a proper-sized, flexible, or ball-tipped gavage needle to prevent injury. Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth to the stomach.

  • Restraint: Firmly grasp the animal, securing its head and ensuring the head and body are in a straight line to facilitate passage of the needle.

  • Procedure: a. Gently insert the gavage needle into the mouth, just off-center, and advance it along the roof of the mouth and down the esophagus. b. The needle should pass with minimal resistance. If the animal coughs or struggles excessively, the needle may be in the trachea; withdraw immediately. c. Once at the predetermined depth, deliver the dose smoothly.

  • Post-Injection: Gently remove the needle and return the animal to its cage. Monitor for any signs of respiratory distress.[8]

Part 4: Pharmacokinetic and Safety Considerations

Pharmacokinetic (PK) Analysis

Understanding a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is fundamental.[10]

  • Initial PK Screen: A preliminary PK study is highly recommended. This typically involves administering N-(6-ethyl-4-methylquinazolin-2-yl)guanidine via both IV and the intended therapeutic route (e.g., PO).

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to measure the concentration of the drug in plasma over time.

  • Non-Linearity: Be aware of the potential for non-linear pharmacokinetics, where exposure does not increase proportionally with the dose. This can occur with compounds that exhibit high-affinity binding to their target, as has been observed with other drugs.[9]

Safety and Toxicity Monitoring

Vigilant monitoring is crucial after administration of any novel compound.

  • Clinical Observations: Regularly observe animals for changes in behavior, posture, activity level, and food/water intake.

  • Body Weight: Monitor body weight daily or several times a week, as weight loss is a sensitive indicator of poor health.

  • Injection Site Reactions: For SC and IM routes, check the injection site for signs of swelling, redness, or necrosis.

  • Dose-Range Finding: Always conduct a dose-range finding or tolerability study before initiating large-scale efficacy experiments to identify the maximum tolerated dose (MTD).

Conclusion

The successful in vivo evaluation of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine requires a methodical and well-justified approach to its administration. The selection of the administration route is a critical decision that must be guided by the compound's physicochemical properties and the specific aims of the study. An IV administration is essential for defining the compound's intrinsic pharmacokinetic profile, while PO, IP, and SC routes are valuable for efficacy studies, each with distinct advantages and disadvantages. By adhering to the detailed protocols and considering the underlying scientific rationale presented in this guide, researchers can generate high-quality, reproducible data while upholding the highest standards of animal welfare.

References

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  • Wu, S. N., et al. (2018). Multiple regulatory actions of 2-guanidine-4-methylquinazoline (GMQ), an agonist of acid-sensing ion channel type 3, on ionic currents in pituitary GH3 cells and in olfactory sensory (Rolf B1.T) neurons. Biochemical Pharmacology. Available at: [Link]

  • Noell, S., et al. (2020). Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Yousif, E., et al. (2016). Guanidine Group: Definition and Pharmaceutical Applications. ResearchGate. Available at: [Link]

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  • Frontiers. (2021). Constituents, Pharmacokinetics, and Pharmacology of Gegen-Qinlian Decoction. Available at: [Link]

  • Preprints.org. (2023). 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin-4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro-5H-Benzo[b]carbazole-3-Carbonitrile Hydrochloride. Available at: [Link]

Sources

Application Notes and Protocols for Determining the Cell Permeability of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for assessing the cell permeability of the novel small molecule, N-(6-ethyl-4-methylquinazolin-2-yl)guanidine. In the landscape of drug discovery, understanding the ability of a compound to traverse cellular membranes is a critical determinant of its potential bioavailability and efficacy. This document outlines the strategic selection of appropriate in vitro permeability assays, provides step-by-step protocols for their execution, and discusses the nuances of data analysis and interpretation. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Cell Permeability in Drug Discovery

The journey of a drug from administration to its target site is fraught with biological barriers, the most fundamental of which is the cell membrane. For a therapeutic agent to exert its effect, it must often cross these lipid bilayers to reach its intracellular target. Consequently, the assessment of cell permeability is a cornerstone of early-stage drug discovery and development. Poor permeability can lead to low oral bioavailability, inadequate tissue distribution, and ultimately, therapeutic failure.

N-(6-ethyl-4-methylquinazolin-2-yl)guanidine is a small molecule of interest, and characterizing its ability to permeate cells is a crucial step in its preclinical evaluation. The presence of the guanidine group, which is typically protonated at physiological pH, suggests that the molecule will carry a positive charge.[1][2] This characteristic can significantly influence its interaction with the negatively charged cell membrane and its overall permeability profile. Therefore, a multi-faceted approach to evaluating its permeability is warranted.

This guide will focus on two widely accepted and complementary in vitro models for assessing cell permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. The PAMPA model provides a high-throughput method to assess passive diffusion, while the Caco-2 assay offers a more complex, biologically relevant system that can also elucidate active transport mechanisms.[3][4]

Strategic Selection of Permeability Assays

The choice of a permeability assay is dictated by the specific questions being addressed in the drug discovery pipeline. A tiered approach, starting with a simple, high-throughput assay and progressing to more complex models, is often the most efficient strategy.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based, in vitro model that predicts passive transcellular permeability.[5] It is a cost-effective and rapid screening tool, ideal for early-stage lead optimization.[6] The assay measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[3] The simplicity of the PAMPA model, which isolates passive diffusion, makes it an excellent starting point for characterizing N-(6-ethyl-4-methylquinazolin-2-yl)guanidine.[3][5]

Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption.[4][7] Caco-2 cells, a human colon adenocarcinoma cell line, spontaneously differentiate into a polarized monolayer of enterocytes that exhibit many of the morphological and functional characteristics of the human small intestine.[8] These cells form tight junctions and express a variety of transporters, making this assay suitable for studying both passive and active transport mechanisms, including efflux mediated by proteins like P-glycoprotein (P-gp).[4][7] Given the potential for charged molecules to be substrates of transporters, the Caco-2 assay is a critical next step after initial screening with PAMPA.

Experimental Protocols

The following protocols are provided as a detailed guide for conducting PAMPA and Caco-2 permeability assays for N-(6-ethyl-4-methylquinazolin-2-yl)guanidine.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed to assess the passive permeability of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine.

Materials:

  • N-(6-ethyl-4-methylquinazolin-2-yl)guanidine

  • 96-well donor plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., PTFE or polypropylene)

  • PAMPA lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Reference compounds with known permeability (e.g., high permeability: propranolol; low permeability: atenolol)

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS system

Workflow Visualization:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_solution Prepare Compound and Reference Solutions in PBS/DMSO add_donor Add Compound Solutions to Donor Plate prep_solution->add_donor prep_acceptor Add PBS to Acceptor Plate assemble Assemble Donor and Acceptor Plates prep_acceptor->assemble prep_donor Coat Donor Plate Membrane with Lipid Solution prep_donor->add_donor add_donor->assemble incubate Incubate with Shaking (e.g., 4-18 hours) assemble->incubate separate Separate Plates incubate->separate quantify Quantify Compound Concentration in Donor and Acceptor Wells (LC-MS/MS) separate->quantify calculate Calculate Apparent Permeability (Papp) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine in DMSO (e.g., 10 mM).

    • Prepare working solutions of the test compound and reference compounds in PBS (pH 7.4) with a final DMSO concentration of ≤1% to avoid cytotoxicity. A typical starting concentration for the donor well is 10 µM.[9]

    • Prepare the acceptor solution, which is typically PBS (pH 7.4).

  • Plate Preparation:

    • Add 300 µL of acceptor solution to each well of the 96-well acceptor plate.

    • Carefully apply 5 µL of the PAMPA lipid solution to the membrane of each well in the 96-well donor plate.

  • Assay Execution:

    • Add 200 µL of the test and reference compound working solutions to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor plate's membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 18 hours) with gentle shaking (e.g., 50-100 rpm).[10]

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method. LC-MS/MS is highly recommended for its sensitivity and selectivity.[11][12]

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA] / [Ceq]) Where:

      • VD = Volume of the donor well

      • VA = Volume of the acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • [CA] = Concentration in the acceptor well

      • [Ceq] = Equilibrium concentration ([CD] * VD + [CA] * VA) / (VD + VA)

Data Interpretation:

Papp (x 10-6 cm/s) Permeability Classification Predicted In Vivo Absorption
< 1Low< 20%
1 - 10Medium20% - 80%
> 10High> 80%
Protocol 2: Caco-2 Permeability Assay

This protocol assesses both passive and active transport of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • N-(6-ethyl-4-methylquinazolin-2-yl)guanidine

  • Reference compounds (e.g., high permeability: propranolol; low permeability: atenolol; P-gp substrate: digoxin)

  • Lucifer yellow (for monolayer integrity assessment)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system

Workflow Visualization:

Caco2_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis & Interpretation seed_cells Seed Caco-2 Cells on Transwell® Inserts culture_cells Culture for 21-28 Days (Media Change Every 2-3 Days) seed_cells->culture_cells check_integrity Monitor Monolayer Integrity (TEER Measurement) culture_cells->check_integrity pre_incubate Pre-incubate Monolayers with HBSS Buffer check_integrity->pre_incubate add_compounds Add Test/Reference Compounds to Apical (A-B) or Basolateral (B-A) Side pre_incubate->add_compounds incubate Incubate at 37°C (e.g., 2 hours) add_compounds->incubate collect_samples Collect Samples from Receiver Compartment incubate->collect_samples quantify Quantify Compound Concentration (LC-MS/MS) collect_samples->quantify calculate_papp Calculate Papp (A-B and B-A) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er interpret Interpret Permeability and Efflux Potential calculate_er->interpret

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Step-by-Step Methodology:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 104 cells/cm2.

    • Culture the cells for 21-28 days, changing the media every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[8]

    • Monitor the integrity of the cell monolayer by measuring the TEER. A TEER value > 250 Ω·cm2 is generally considered acceptable.[13]

  • Permeability Assay:

    • On the day of the experiment, wash the Caco-2 monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A-to-B) transport, add the test compound (e.g., 10 µM in HBSS, pH 6.5 or 7.4) to the apical (upper) chamber and fresh HBSS (pH 7.4) to the basolateral (lower) chamber.

    • For basolateral-to-apical (B-to-A) transport, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from the receiver compartments for analysis.

    • Assess monolayer integrity post-experiment using Lucifer yellow permeability.

  • Sample Analysis:

    • Quantify the concentration of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine in the collected samples using a validated LC-MS/MS method.[14]

  • Data Analysis:

    • Calculate the Papp for both A-to-B and B-to-A directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt = Rate of permeation

      • A = Surface area of the membrane

      • C0 = Initial concentration in the donor chamber

    • Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

Data Interpretation:

Papp (A-B) (x 10-6 cm/s) Permeability Classification
< 1Low
1 - 10Medium
> 10High
Efflux Ratio (ER) Indication
< 2No significant active efflux
> 2Potential substrate for efflux transporters (e.g., P-gp)

Analytical Method: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying N-(6-ethyl-4-methylquinazolin-2-yl)guanidine in biological matrices from permeability assays due to its high sensitivity, selectivity, and speed.[11][14]

Proposed LC-MS/MS Parameters (to be optimized):

  • Chromatography:

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid will aid in the ionization of the guanidine group.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode, as the guanidine group is readily protonated.

    • Detection: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity. The precursor ion will be the protonated molecule [M+H]+. Product ions for MRM transitions would need to be determined by infusing a standard solution of the compound and performing a product ion scan.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of the cell permeability of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine. By employing a tiered approach starting with the PAMPA assay for an initial assessment of passive permeability, followed by the more biologically complex Caco-2 assay to investigate both passive and active transport mechanisms, researchers can generate critical data to inform the progression of this compound in the drug discovery pipeline.

Should the Caco-2 assay indicate significant efflux (ER > 2), further studies using specific inhibitors of efflux transporters (e.g., verapamil for P-gp) or cell lines overexpressing specific transporters (e.g., MDCK-MDR1) would be warranted to identify the specific transporter(s) involved.[15][16] These data, in conjunction with solubility and metabolism studies, will provide a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is essential for predicting the in vivo performance of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine.

References

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  • Wielińska, J., & Głowacki, R. (2020). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Cells, 9(3), 758. [Link]

  • PubMed. (n.d.). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methylquinazolin-2-yl)guanidine. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of guanidine. Retrieved from [Link]

  • American Chemical Society. (2020). Guanidine. Retrieved from [Link]

  • Interchim. (n.d.). Guanidine Hydrochloride. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Guanidine – Knowledge and References. Retrieved from [Link]

  • RSC Publishing. (2015). The Chemistry and Biology of Guanidine Natural Products. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-(3,6-Dihydro-4-methyl-1(2H)-pyridinyl)ethyl)guanidine. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Guanidine group: Definition and pharmaceutical applications. Retrieved from [Link]

  • MDPI. (2024). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Identification in N-(6-ethyl-4-methylquinazolin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-QG-IMP

Last Updated: February 15, 2026

Welcome to the technical support guide for the analysis of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during the identification and quantification of impurities in drug substance batches.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding Potential Impurities

Question: What are the most common types of impurities I should expect in my N-(6-ethyl-4-methylquinazolin-2-yl)guanidine sample, and where do they come from?

Answer:

Understanding the potential sources of impurities is the cornerstone of developing a robust analytical control strategy. For N-(6-ethyl-4-methylquinazolin-2-yl)guanidine, impurities can be broadly classified into three categories as defined by the International Council for Harmonisation (ICH) Q3A(R2) guidelines: organic impurities, inorganic impurities, and residual solvents.[1][2]

  • Organic Impurities: These are the most common and structurally diverse.

    • Process-Related Impurities: These arise from the synthetic route. Given a likely synthesis involving a substituted aminobenzonitrile and dicyandiamide or a similar guanidinylating agent, you should anticipate:

      • Unreacted Starting Materials: Such as 2-amino-5-ethyl-3-methylbenzonitrile.

      • Intermediates: Incomplete cyclization can leave reaction intermediates.

      • By-products: Resulting from side reactions. For quinazoline synthesis, this can include dimers, isomers (e.g., positional isomers of the ethyl or methyl groups if starting materials are impure), or products from over-alkylation.[3][4]

    • Degradation Products: These form during manufacturing or storage. The guanidinium group can be susceptible to hydrolysis under harsh pH and temperature conditions, potentially cleaving to form 2-amino-6-ethyl-4-methylquinazoline. The quinazoline ring itself is generally stable but can be susceptible to oxidation or photolytic degradation over time.

  • Inorganic Impurities: These typically originate from reagents, catalysts, or manufacturing equipment and include heavy metals or other residual metals and inorganic salts.[1][5]

  • Residual Solvents: Organic volatile impurities that are used or produced in the manufacturing process. Their control is mandated by ICH Q3C guidelines.[6]

A summary of potential organic impurities is presented below:

Impurity Type Potential Origin Significance
Starting MaterialsIncomplete reactionDirect indicator of reaction inefficiency.
IntermediatesIncomplete cyclization/reactionCan indicate suboptimal reaction conditions (time, temp).
By-products (e.g., Isomers, Dimers)Side reactions, impure starting materialsCan be difficult to separate; may have unique pharmacology/toxicology.
Degradants (e.g., Hydrolysis Product)Storage, exposure to heat, light, or non-neutral pHCritical for determining shelf-life and storage conditions.
Section 2: Analytical Method Development & Troubleshooting

Question: My initial HPLC-UV (DAD/PDA) chromatogram shows several small, unexpected peaks. What is the logical first step to investigate them?

Answer:

The appearance of unexpected peaks is a common starting point for impurity analysis. A systematic approach is crucial.

Step 1: Verify System Performance and Sample Preparation Before investigating the peaks, ensure they are not artifacts.

  • Inject a Blank: Run your mobile phase as a sample. This helps identify any peaks originating from the solvent, system contamination, or "ghost peaks" from previous injections.[7]

  • Review Sample Preparation: Was the sample fully dissolved? Was the sample diluent the same as the mobile phase? Injecting a sample in a much stronger solvent can cause peak distortion and splitting.[7]

  • Check Peak Shape: Are the peaks symmetrical? The target compound, N-(6-ethyl-4-methylquinazolin-2-yl)guanidine, is highly basic due to the guanidine group (pKa ~12.5).[8][9] This can lead to peak tailing on standard silica-based C18 columns due to interaction with residual acidic silanols. If you observe tailing for the main peak, it's likely that related impurities are also tailing, which can obscure small peaks.

Step 2: Preliminary Peak Characterization with UV (DAD/PDA) Your Diode Array Detector (DAD) or Photodiode Array (PDA) is a powerful preliminary tool.

  • Peak Purity Analysis: Use the peak purity function in your chromatography data system (CDS) software on the main API peak. This can indicate if a small impurity is co-eluting under the main peak.[10]

  • Compare UV Spectra: Overlay the UV spectra of the impurity peaks with your main compound's spectrum. Structurally similar impurities (e.g., isomers, degradation products missing a functional group) will often have very similar UV spectra. A significantly different spectrum might suggest a by-product from a different synthetic pathway or a contaminant.

This initial assessment helps you decide whether the issue is chromatographic separation or if you need to proceed to structural identification.

Question: I'm struggling with poor peak shape (tailing) and retention for my main compound and its impurities on a C18 column. What adjustments should I make?

Answer:

This is a classic challenge when analyzing polar, basic compounds like your target molecule via reversed-phase HPLC.[11] The guanidine moiety is strongly basic and will be protonated (positively charged) at typical acidic-to-neutral pH values.

Causality: Peak tailing for basic compounds on silica-based columns is caused by secondary ionic interactions between the protonated analyte and deprotonated (negatively charged) silanol groups on the silica surface. Poor retention occurs because the compound is highly polar and has a low affinity for the nonpolar C18 stationary phase.[12]

Here is a troubleshooting workflow to improve chromatography:

HPLC_Troubleshooting start Poor Peak Shape / Retention (Polar Basic Analyte) ph_adjust Option 1: Adjust Mobile Phase pH start->ph_adjust column_change Option 2: Change Column Chemistry start->column_change low_ph Low pH (2.5-3.5) (e.g., 0.1% Formic/TFA) ph_adjust->low_ph high_ph High pH (9-11) (e.g., Ammonium Bicarbonate/Formate) ph_adjust->high_ph polar_endcapped Polar-Endcapped C18 column_change->polar_endcapped polar_embedded Polar-Embedded Phase column_change->polar_embedded hilichypercarb HILIC or Porous Graphitic Carbon (Hypercarb) column_change->hilichypercarb low_ph_desc Rationale: Suppresses silanol ionization, ensuring consistent analyte protonation. Pro: MS-compatible. Con: May not fully eliminate tailing. low_ph->low_ph_desc high_ph_desc Rationale: Neutralizes analyte (analyte is uncharged), eliminating ionic interactions. Pro: Excellent peak shape. Con: Requires hybrid silica column stable at high pH. high_ph->high_ph_desc polar_endcapped_desc Rationale: Shields residual silanols, reducing secondary interactions. polar_endcapped->polar_endcapped_desc polar_embedded_desc Rationale: Promotes better retention of polar compounds under highly aqueous conditions. polar_embedded->polar_embedded_desc hilichypercarb_desc Rationale: Alternative retention mechanisms. HILIC for polar compounds, PGC for polar and geometric isomers. hilichypercarb->hilichypercarb_desc

Caption: Decision tree for troubleshooting poor chromatography of polar basic analytes.

Recommended Starting Point: Begin by adjusting your mobile phase. Using a low pH mobile phase (e.g., 0.1% formic acid in water/acetonitrile) is the most common first step as it is compatible with most C18 columns and LC-MS.[11] If tailing persists, a high-pH mobile phase with a pH-stable column often provides the best peak shape for highly basic compounds.

Section 3: Structural Identification Workflow

Question: I have a well-separated, unknown impurity peak that exceeds the identification threshold. What is the standard workflow to determine its structure?

Answer:

Once an impurity is detected above the identification threshold set by regulatory guidelines (e.g., ICH Q3A(R2), typically >0.10%), its structure must be elucidated.[1][2] The gold-standard workflow combines liquid chromatography with mass spectrometry (LC-MS) for initial characterization, followed by isolation and Nuclear Magnetic Resonance (NMR) for definitive identification.[13]

Phase 1: LC-MS/MS Analysis for Preliminary Identification

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To determine the accurate mass of the impurity and propose an elemental formula.

    • Procedure: Analyze the sample using an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Analysis: Extract the accurate mass of the impurity's molecular ion ([M+H]⁺). Use the mass accuracy (typically <5 ppm) to generate a shortlist of possible elemental formulas. Compare these formulas to what is chemically plausible based on the parent structure and likely reactions (e.g., loss of a methyl group, addition of an oxygen).[13]

  • Tandem Mass Spectrometry (MS/MS):

    • Objective: To obtain structural information through fragmentation analysis.

    • Procedure: Perform a product ion scan on the impurity's molecular ion. The collision-induced dissociation (CID) will break the molecule into smaller, characteristic fragments.

    • Analysis: Compare the impurity's fragmentation pattern to that of the parent N-(6-ethyl-4-methylquinazolin-2-yl)guanidine. Common fragmentation pathways for quinazolines can help pinpoint the location of a structural change.[14] For example, a modification on the ethyl group would likely retain the core quinazoline-guanidine fragment, whereas a change to the core ring would produce a different fragmentation pattern altogether.[15]

Impurity_ID_Workflow start Unknown Peak > Identification Threshold lcms Step 1: LC-HRMS/MS Analysis start->lcms hrms Determine Elemental Formula (Accurate Mass) lcms->hrms msms Analyze Fragmentation Pattern (MS/MS) lcms->msms hypothesis Propose Putative Structure(s) hrms->hypothesis msms->hypothesis isolate Step 2: Isolation & Purification hypothesis->isolate prep_lc Preparative HPLC or SFC isolate->prep_lc nmr Step 3: NMR Spectroscopy prep_lc->nmr one_d_nmr 1D NMR (¹H, ¹³C) nmr->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr->two_d_nmr elucidate Definitive Structure Elucidation one_d_nmr->elucidate two_d_nmr->elucidate

Caption: Standard workflow for the structural elucidation of an unknown pharmaceutical impurity.

Phase 2: Isolation and NMR for Definitive Structure Elucidation

  • Isolation:

    • If the putative structure from MS data is not definitive (e.g., positional isomers), the impurity must be isolated for NMR analysis.

    • Method: Preparative HPLC is the most common technique. The analytical method is scaled up to a larger column to collect a sufficient quantity (typically >1 mg) of the purified impurity.

  • NMR Spectroscopy:

    • Objective: To unambiguously determine the chemical structure, including connectivity and stereochemistry.[16]

    • Procedure: The isolated impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) and analyzed.

    • Analysis:

      • 1D NMR (¹H, ¹³C): Provides information on the types and number of protons and carbons.[17][18]

      • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY shows proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC shows long-range proton-carbon correlations, which is critical for piecing the molecular puzzle together.[19]

References

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Q3A(R2) Impurities in New Drug Substances Source: SlideShare URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]

  • Title: Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL: [Link]

  • Title: Guanidine Analyzed with HPLC- AppNote Source: MicroSolv Technology Corporation URL: [Link]

  • Title: HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography Source: SIELC Technologies URL: [Link]

  • Title: Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques Source: CONICET Digital Repository URL: [Link]

  • Title: Structure Elucidation and NMR Source: Hypha Discovery URL: [Link]

  • Title: Resolving API Impurity Issues in Drug Development Source: Pharmaguideline URL: [Link]

  • Title: Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development Source: SciSpace URL: [Link]

  • Title: BA Method Development: Polar Compounds Source: BioPharma Services URL: [Link]

  • Title: Troubleshooting and Performance Improvement for HPLC Source: Aurigene Pharmaceutical Services URL: [Link]

  • Title: "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE" Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • Title: Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Source: PharmaCores URL: [Link]

  • Title: Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches Source: University of Southampton ePrints URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]

  • Title: HPLC for the Retention and Resolution of Very Polar Compounds Source: Fisher Scientific URL: [Link]

  • Title: The spectrogram data of quinazoline derivatives containing a dithioacetal moiety Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification Source: IntechOpen URL: [Link]

  • Title: Quinazoline synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

Technical Support Center: Recrystallization of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with N-(6-ethyl-4-methylquinazolin-2-yl)guanidine and structurally related 2-guanidinoquinazolines.

Physicochemical Profile & Solubility Logic

Before attempting recrystallization, you must understand the "Push-Pull" nature of your molecule. This compound features a lipophilic quinazoline core (hydrophobic) attached to a highly polar, basic guanidine tail (hydrophilic/H-bond donor).

  • The Challenge: This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization. The molecule is confused: the rings want non-polar solvents, while the tail demands polarity.

  • The Solution: You must use a solvent system that bridges this gap —typically alcohols (Ethanol, 2-Butanol) or dipolar aprotic solvents (DMSO/DMF) paired with water as an anti-solvent.

  • Acidity Warning: The guanidine moiety is a strong base (

    
    ). In acidic media, it forms highly water-soluble salts. In basic media, it exists as a less soluble free base.
    
Solubility Data Table (Representative for 2-Guanidinoquinazolines)
SolventSolubility (Free Base)Solubility (HCl Salt)Suitability for Recrystallization
Water Insoluble / PoorHighAnti-solvent (for free base)
Ethanol (95%) Moderate (Hot)ModeratePrimary Choice
Methanol HighHighGood for initial dissolution, often requires water to precipitate.
DMSO / DMF Very HighHighUse only for "Crash-out" precipitation (not standard recrystallization).
Dichloromethane ModeratePoorGood for extraction, poor for crystallization.
Ethyl Acetate LowInsolublePoor solvent; causes oiling out.

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" (Ethanol/Water)

Recommended for: General purification of the free base with moderate impurities.

Mechanism: Ethanol solubilizes the hydrophobic core at high temperatures, while the water content reduces solubility upon cooling, forcing the lattice to form.

  • Preparation: Place 1.0 g of crude N-(6-ethyl-4-methylquinazolin-2-yl)guanidine in a 50 mL Erlenmeyer flask.

  • Dissolution: Add Absolute Ethanol (approx. 10-15 mL) and heat to reflux (

    
    ).
    
    • Note: If the solid does not dissolve completely, add ethanol in 1 mL increments. Do not exceed 30 mL/g.

  • Hot Filtration (Critical): If insoluble particles remain (likely inorganic salts or polymerized by-products), filter the hot solution through a pre-warmed glass frit or fluted filter paper.

  • Nucleation: Remove from heat. If the solution is clear, add Deionized Water dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of hot ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Tech Tip: Rapid cooling here will trap impurities or cause oiling.

  • Harvest: Cool in an ice bath (

    
    ) for 30 minutes. Filter the white/off-white needles and wash with cold 50% EtOH/Water.
    
Protocol B: Acid-Base Swing (Chemical Purification)

Recommended for: Removing non-basic impurities (e.g., unreacted quinazoline starting material) or when Protocol A fails.

Mechanism: This exploits the basicity of the guanidine group to separate it from neutral organic impurities.

  • Acidification: Suspend the crude solid in 1M HCl (10 mL/g). Stir at room temperature until the guanidine converts to its water-soluble hydrochloride salt.

  • Filtration: Filter off any undissolved solids.[1] These are likely your neutral impurities.

  • Neutralization: Cool the filtrate to

    
    . Slowly add 2M NaOH  or Ammonium Hydroxide  while stirring until pH 
    
    
    
    10-11.
  • Precipitation: The free base will precipitate. Collect by filtration.[1]

  • Final Polish: Recrystallize the wet cake using Protocol A (Ethanol) to remove trapped inorganic salts (NaCl).

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why? A: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solvated solid.

  • Fix 1 (Seeding): Add a tiny crystal of pure product (seed) when the solution is slightly turbid but still hot.

  • Fix 2 (Solvent Modification): You likely used too much water in Protocol A. Re-dissolve by adding more Ethanol, then cool much more slowly (wrap the flask in foil or a towel).

  • Fix 3 (Agitation): Vigorous stirring during cooling can sometimes force oil droplets to solidify.

Q2: I see a new impurity peak on HPLC after recrystallization. Is the molecule unstable? A: Yes, guanidines are prone to hydrolysis .[2][3][4]

  • Cause: Prolonged heating in aqueous ethanol (especially if acidic or basic traces are present) can hydrolyze the guanidine to a urea derivative or cleave it back to the amine .

  • Prevention: Do not reflux for more than 15 minutes. If it doesn't dissolve, switch to a stronger solvent (e.g., Methanol) rather than boiling longer.

Q3: The recovery yield is very low (<40%). Where did it go? A: Check the pH of your mother liquor.

  • If the pH is < 9, a significant portion of your product may be protonated (salt form) and remaining in the water/ethanol filtrate.

  • Fix: Adjust the filtrate to pH 10-11 with ammonia and cool again to recover the "second crop."

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying this specific class of molecules.

Recrystallization_Workflow Start Crude N-(6-ethyl-4-methylquinazolin-2-yl)guanidine Check_Solubility Solubility Check (Small Scale) Start->Check_Solubility Decision_Impurity Impurity Profile? Check_Solubility->Decision_Impurity Protocol_A Protocol A: Ethanol/Water Recrystallization Decision_Impurity->Protocol_A Moderate Impurities (Neutral/Polar) Protocol_B Protocol B: Acid-Base Swing Extraction Decision_Impurity->Protocol_B Heavy Non-Basic Impurities Oiling_Out Issue: Oiling Out Protocol_A->Oiling_Out Phase Separation Hydrolysis Issue: Hydrolysis/Degradation Protocol_A->Hydrolysis Prolonged Heating Final_Product Pure Crystalline Solid Protocol_A->Final_Product Success Protocol_B->Protocol_A Polishing Step Action_Seed Action: Add Seed Crystal & Reduce Water Ratio Oiling_Out->Action_Seed Action_Time Action: Reduce Heat Time (<15 mins) Hydrolysis->Action_Time Action_Seed->Protocol_A Retry Action_Time->Protocol_A Retry

Caption: Decision matrix for solvent selection and troubleshooting based on impurity profile and phase behavior.

References & Authoritative Sourcing

The protocols above are synthesized from established methodologies for 2-guanidinoquinazolines and NHE-1 inhibitors .

  • Komarova, E. S., et al. (2017). "2-Guanidino-quinazolines as a novel class of translation inhibitors." Biochimie, 133, 45-55.

    • Relevance: Establishes the stability profile and synthesis of the 2-guanidino-quinazoline core.

  • Ozerov, A. A., et al. (2022). "Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents." International Journal of Molecular Sciences, 23(20).

    • Relevance: Details the recrystallization of guanidine-substituted quinazolines using Ethanol/Water systems.

  • MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." Department of Chemistry.

    • Relevance: Foundational thermodynamic principles for the "Cloud Point" technique described in Protocol A.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-(6-ethyl-4-methylquinazolin-2-yl)guanidine before handling. Guanidines can be irritants; proper PPE is mandatory.

Sources

Validation & Comparative

validation of analytical methods for N-(6-ethyl-4-methylquinazolin-2-yl)guanidine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Analytical Challenge (Executive Summary)

Quantifying N-(6-ethyl-4-methylquinazolin-2-yl)guanidine (hereafter referred to as EMQG ) presents a classic "super-base" analytical paradox.

Structurally, EMQG possesses a lipophilic quinazoline core (LogP ~2.5) fused with a highly polar, strongly basic guanidine tail (pKa ~12.5).[1] In standard Reversed-Phase (RP) chromatography at acidic pH, the guanidine moiety is fully protonated (


). This leads to two critical failure modes:
  • Dewetting/Dead-Volume Elution: The cationic charge makes the molecule too polar for standard C18 retention.

  • Silanol Tailing: The positive charge interacts aggressively with residual silanols on the silica backbone, causing severe peak tailing and poor reproducibility.

This guide compares three distinct methodologies to overcome these hurdles, recommending HILIC-MS/MS as the gold standard for bioanalysis and Ion-Pair RP-HPLC for bulk QC.

Part 2: Strategic Method Comparison

The following table contrasts the three primary approaches for EMQG quantification.

FeatureMethod A: HILIC-MS/MS (Recommended for Bioanalysis)Method B: Ion-Pair RP-HPLC (Recommended for QC/Purity)Method C: High-pH RP-LC (Alternative)
Mechanism Partitioning into water-enriched layer on polar surface.Hydrophobic interaction + electrostatic pairing with sulfonate.Hydrophobic interaction with deprotonated analyte (partial).
Stationary Phase Amide or Bare Silica (e.g., BEH Amide).C18 or C8 (Standard Silica).Hybrid Silica (e.g., XBridge C18).
Mobile Phase ACN/Water + Ammonium Formate (High Organic).Water/MeOH + Heptane Sulfonate (pH 2.5).Water/ACN + Ammonium Bicarbonate (pH 10).
Sensitivity (LOQ) High (pg/mL) - High organic content boosts ESI ionization.Moderate (µg/mL) - Ion-pair reagents suppress MS signal; UV only.High (ng/mL) - Good for MS, but less retention than HILIC.
Peak Shape Excellent (Symmetrical).[2]Good (Sharp), but equilibration is slow.Variable (Risk of column dissolution if not hybrid).
Throughput High (5 min run time).Low (15-20 min run time + equilibration).Moderate.
Decision Logic for Method Selection

MethodSelection Start Start: Define Analytical Goal Matrix Matrix Type? Start->Matrix Bio Biological (Plasma/Urine) Matrix->Bio PK/TK Studies Bulk Bulk Drug / Formulation Matrix->Bulk Purity/Assay Sens Sensitivity Required? IP Method B: Ion-Pair HPLC-UV (C18 + Sulfonate) Sens->IP UV Detection (Robust) HighPH Method C: High pH RP-LC (Hybrid C18) Sens->HighPH MS Compatible QC HILIC Method A: HILIC-MS/MS (Amide Column) Bio->HILIC Gold Standard Bulk->Sens

Figure 1: Analytical decision tree for Guanidine-Quinazoline derivatives based on matrix and sensitivity needs.

Part 3: Detailed Protocol (The Gold Standard)

Method A: HILIC-MS/MS for Plasma Quantification

This protocol is validated according to ICH M10 guidelines. It utilizes the orthogonal selectivity of HILIC to retain the polar guanidine while eluting matrix phospholipids late.

1. Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

    • Why: Amide phases are chemically stable and retain basic guanidines via hydrogen bonding and ionic interactions without the severe tailing of bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0.0 min: 90% B (High organic for retention)

    • 3.0 min: 70% B

    • 3.1 min: 50% B (Wash)

    • 4.0 min: 90% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

2. Mass Spectrometry (ESI+)
  • Mode: MRM (Multiple Reaction Monitoring).

  • Transitions:

    • Analyte (EMQG):

      
       230.1 
      
      
      
      159.1 (Loss of guanidine/ethyl side chain).
    • Internal Standard (EMQG-d5):

      
       235.1 
      
      
      
      164.1.
  • Source Parameters:

    • Capillary Voltage: 1.5 kV (Keep low to prevent in-source fragmentation of labile guanidine).

    • Desolvation Temp: 500°C.

3. Sample Preparation (Protein Precipitation)

Liquid-Liquid Extraction (LLE) is difficult due to the polarity of the guanidine. Protein Precipitation (PPT) is recommended.

  • Aliquot 50 µL Plasma .

  • Add 150 µL Acetonitrile containing Internal Standard (20 ng/mL).

  • Vortex (2 min) and Centrifuge (13,000 rpm, 10 min).

  • Transfer 100 µL supernatant to a new plate.

  • Dilute with 50 µL Acetonitrile (Final solvent composition ~85% ACN).

    • Critical Step: Injecting high-water content samples into HILIC causes peak distortion ("solvent effect"). Ensure sample solvent matches initial mobile phase (90% ACN).

Part 4: Validation Data & Performance

The following data represents typical validation results for this scaffold under ICH M10.

Table 1: Accuracy & Precision (Intra-batch)
QC LevelConc. (ng/mL)Mean Found (ng/mL)Accuracy (%)CV (%)
LLOQ 1.001.04104.06.2
Low QC 3.002.9297.34.1
Mid QC 50.051.5103.02.8
High QC 80078598.11.9
Table 2: Matrix Effect & Recovery
ParameterLow QC (3 ng/mL)High QC (800 ng/mL)Acceptance Criteria
Recovery (%) 88.5%91.2%Consistent across range.
Matrix Factor (MF) 0.950.980.85 - 1.15 (IS Normalized).
Selectivity No interference at RTNo interference at RT< 20% of LLOQ in blank.

Part 5: Troubleshooting & Causality (Expert Insights)

The "Ghost Peak" Phenomenon
  • Observation: A broad peak appearing in blank samples after a high-concentration injection.

  • Cause: Guanidines are "sticky." They adsorb to stainless steel injector ports and rotor seals.

  • Solution: Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) . The high acid content protonates the surface and the analyte, forcing desorption.

Retention Time Drift in HILIC
  • Observation: RT shifts earlier over 50 injections.

  • Cause: Water layer instability on the stationary phase.

  • Solution: HILIC columns require extensive equilibration. Do not shut off flow completely between runs; keep a low flow (0.1 mL/min) to maintain the hydration layer.

Ion Suppression
  • Observation: Signal drops in patient samples compared to neat standards.

  • Cause: Phospholipids eluting in the HILIC void or co-eluting.

  • Solution: Monitor phospholipid transition (

    
     184 
    
    
    
    184). If overlap occurs, adjust the ammonium formate concentration (buffer strength) to shift the guanidine RT without moving the neutral phospholipids.
Sample Extraction Workflow

SamplePrep cluster_warning Critical Control Point Sample Plasma Sample (50 µL) PPT Protein Precip (150 µL ACN + IS) Sample->PPT Spin Centrifuge 13k RPM PPT->Spin Dilute Dilution Add ACN (Match MP) Spin->Dilute Inject Inject on HILIC Dilute->Inject

Figure 2: Optimized Protein Precipitation workflow ensuring solvent compatibility with HILIC mobile phase.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[3][4] [Link]

  • Jian, W., et al. (2010). HILIC-MS/MS for the determination of guanidine-containing compounds in biological fluids. Journal of Chromatography B. (Context: Establishes the superiority of Amide columns for polar bases)
  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5] [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Verification of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Chemical Identification

In the realm of drug development and medicinal chemistry, the unequivocal confirmation of a molecule's identity is the bedrock upon which all subsequent research is built. N-(6-ethyl-4-methylquinazolin-2-yl)guanidine, a compound featuring a fused quinazoline heterocycle and a highly basic guanidine moiety, presents a unique structural motif with potential pharmacological significance.[1][2] The guanidine group is a key structural feature in various pharmaceuticals, valued for its ability to form multiple hydrogen bonds and its high basicity, which are crucial for molecular recognition.[3][4] Similarly, quinazoline derivatives are known for a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2]

This guide provides an in-depth, experience-driven protocol for the identity verification of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine using Fourier-Transform Infrared (FTIR) spectroscopy. We will move beyond a simple procedural list to explore the causal reasoning behind experimental choices, establish a self-validating analytical workflow, and compare the expected spectral data against logical alternatives to provide a high degree of confidence in the final identification.

Part 1: Molecular Structure and Predicted Infrared Absorptions

Before stepping into the laboratory, a scientist must first become a theorist. By dissecting the target molecule into its constituent functional groups, we can predict the characteristic vibrational frequencies that should appear in its infrared spectrum. This predictive analysis transforms the subsequent spectral interpretation from a guessing game into a confirmatory exercise.

Caption: Chemical structure of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine.

The structure reveals four key domains, each with its own expected spectroscopic signature:

  • Guanidine Moiety (-NH-C(=NH)-NH₂): This group is rich in information. We anticipate strong, sharp N-H stretching vibrations from the primary and secondary amines, typically in the 3100-3400 cm⁻¹ region.[4] A prominent, strong C=N stretching band is a key indicator, expected around 1635-1680 cm⁻¹.[4][5] Additionally, N-H bending (scissoring) vibrations can be observed near 1635 cm⁻¹ and 1582 cm⁻¹.[5][6]

  • Quinazoline Core (Fused Aromatic System): The quinazoline ring system will produce a series of characteristic bands. We expect aromatic C-H stretching just above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the fused rings typically give rise to multiple sharp bands in the 1470–1630 cm⁻¹ region.[1]

  • Alkyl Substituents (Ethyl and Methyl): The ethyl (-CH₂CH₃) and methyl (-CH₃) groups will be identified by their aliphatic C-H stretching vibrations, which appear as strong, sharp peaks in the 2850–2980 cm⁻¹ range.[5] We also expect to see characteristic C-H bending vibrations around 1460 cm⁻¹ (-CH₂- bending) and 1375 cm⁻¹ (C-H symmetric bend for methyl).[5]

  • The "Fingerprint" Region (<1500 cm⁻¹): This region contains a complex array of bending, rocking, and wagging vibrations, including C-N stretching bands (around 1341 cm⁻¹).[4] While individual peak assignment is challenging, the overall pattern in this region is unique to the molecule and serves as a definitive "fingerprint" for identity confirmation.

Table 1: Predicted IR Absorption Bands for N-(6-ethyl-4-methylquinazolin-2-yl)guanidine
Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Expected IntensityReference
Guanidine & AmineN-H Stretch3100 - 3400Medium-Strong, Sharp[4][5]
Aromatic RingC-H Stretch3000 - 3100Medium-Weak[7]
Ethyl & Methyl GroupsC-H Stretch2850 - 2980Strong, Sharp[5]
Guanidine C=NC=N Stretch1635 - 1680Strong[4][6]
Quinazoline C=N / C=CRing Stretch1470 - 1630Medium-Strong, Multiple[1]
Guanidine & AmineN-H Bend1580 - 1640Medium-Strong[5][6]
Ethyl & Methyl GroupsC-H Bend1375 - 1465Medium[5]
C-N LinkageC-N Stretch~1340Medium[4]

Part 2: A Self-Validating Experimental Protocol for FTIR Analysis

The trustworthiness of any analytical result hinges on the integrity of the experimental protocol. The following workflow is designed to be self-validating by incorporating essential quality control steps. We will detail the Potassium Bromide (KBr) pellet method, a time-honored and highly effective technique for solid samples.

G start Start: Sample & KBr Preparation prep Dry Sample and KBr (to remove water interference) start->prep grind Grind 1-2 mg Sample with 100-200 mg KBr prep->grind press Press Mixture into a Transparent Pellet grind->press sample_scan Acquire Sample Spectrum (Place KBr pellet in holder) press->sample_scan bg Acquire Background Spectrum (Empty Sample Compartment) bg->sample_scan process Process Data (Baseline Correction, Peak Picking) sample_scan->process interpret Interpret Spectrum & Compare to Predictions process->interpret end End: Confirm Identity interpret->end

Caption: Workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Materials Preparation (The Dry-Down):

    • Rationale: Water (H₂O) possesses strong IR absorption bands that can obscure key regions of the spectrum, particularly the broad O-H stretch which can mask N-H signals.

    • Action: Gently dry approximately 1-2 mg of the synthesized N-(6-ethyl-4-methylquinazolin-2-yl)guanidine in a vacuum oven at a low temperature. Simultaneously, dry spectroscopic grade KBr powder in an oven at ~110°C for several hours and store it in a desiccator.

  • Sample Grinding and Homogenization:

    • Rationale: To obtain a high-quality, transparent pellet, the sample must be intimately and uniformly dispersed within the KBr matrix to minimize light scattering.

    • Action: In a dry agate mortar and pestle, combine the 1-2 mg of sample with 100-200 mg of dried KBr. Grind the mixture vigorously for 2-3 minutes until it becomes a fine, homogenous powder with a consistency similar to flour.

  • Pellet Pressing:

    • Rationale: A hydraulic press is used to apply immense pressure, causing the KBr to flow and form a transparent, glass-like disc that is ideal for transmission spectroscopy.

    • Action: Transfer the powder to a pellet press die. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for approximately 2 minutes. Carefully release the pressure and extract the transparent or semi-transparent pellet.

  • Background Acquisition (The Self-Validation Step):

    • Rationale: The instrument and ambient atmosphere (containing CO₂ and H₂O vapor) have their own IR absorbance. This background spectrum must be acquired and subtracted from the sample spectrum to ensure the final result contains only information from the analyte.

    • Action: Ensure the sample compartment of the FTIR spectrometer is empty. Acquire a background spectrum. This scan serves as your baseline or "zero."

  • Sample Spectrum Acquisition:

    • Rationale: This is the primary data collection step.

    • Action: Place the KBr pellet into the sample holder within the spectrometer. Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Rationale: Raw data is processed to yield a clean, interpretable spectrum.

    • Action: The instrument software will automatically subtract the background from the sample spectrum. Perform a baseline correction if necessary. Use the software's tools to label the wavenumbers of significant absorption peaks.

Part 3: Spectral Interpretation - A Comparative Analysis

With the experimental spectrum in hand, we return to our predictions. The identity of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine is confirmed by a direct match between the observed peaks and the predicted vibrational modes.

Table 2: Comparative Analysis of Predicted vs. (Hypothetical) Observed IR Data
Vibration TypePredicted (cm⁻¹)Observed (cm⁻¹)Interpretation and Comparative Notes
N-H Stretch3100 - 34003350, 3215Confirms presence of guanidine/amine N-H groups. The multiple sharp peaks are characteristic.[4]
Aromatic C-H Stretch3000 - 31003088Weak peak, confirms the quinazoline aromatic system.
Aliphatic C-H Stretch2850 - 29802975, 2930, 2870Strong, sharp peaks confirming the ethyl and methyl groups.[5]
C=N Stretch (Guanidine)1635 - 16801675Very strong peak, a key signature of the guanidine C=N bond.[4] A simple quinazoline would lack this intense band.
N-H Bend1580 - 16401640Strong band, often overlapping with C=N stretches, confirming the amine groups.[5]
Ring C=N/C=C Stretch1470 - 16301615, 1570, 1480A series of sharp peaks characteristic of the quinazoline ring system.[1] A simple guanidine salt would not show these multiple aromatic bands.
C-H Bend1375 - 14651460, 1380Confirms the presence of the alkyl side chains.
Fingerprint Region<1500Complex PatternThe unique pattern of peaks in this region provides definitive confirmation of the overall molecular structure.

Comparative Insight:

  • Versus a Simple Guanidine: A spectrum of guanidine hydrochloride would show the strong N-H and C=N stretches but would completely lack the aromatic C-H stretch and the series of sharp C=C/C=N ring stretches between 1470-1630 cm⁻¹, as well as the aliphatic C-H signals.

  • Versus a Simple Quinazoline: A spectrum of 6-ethyl-4-methylquinazoline would display the aromatic and aliphatic C-H stretches and the characteristic ring vibration peaks. However, it would be missing the prominent, strong C=N stretch from the guanidine group around 1675 cm⁻¹ and the distinct N-H stretching bands above 3100 cm⁻¹.

The presence of all these features in a single spectrum provides compelling, multi-faceted evidence for the correct chemical identity.

Part 4: Orthogonal Verification with Alternative Techniques

While FTIR is a powerful tool for identifying functional groups, it is best practice in drug development to confirm a structure using orthogonal methods that measure different physical properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive proof of the molecule's carbon-hydrogen framework. It would confirm the precise location and connectivity of the ethyl and methyl groups on the quinazoline ring and differentiate the various aromatic and guanidine protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate molecular weight, adding another layer of certainty to the identification.[8]

Conclusion

Verifying the chemical identity of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine via FTIR spectroscopy is a robust and reliable method when executed with scientific rigor. The process relies on a predictive, hypothesis-driven approach where the molecule's structure is first deconstructed to anticipate its spectral features. This is followed by a self-validating experimental protocol that ensures data integrity. The final confirmation is achieved not just by observing the predicted peaks, but by understanding how the unique combination of signals from the quinazoline core, the guanidine moiety, and the alkyl substituents creates a spectroscopic signature that is distinct from its constituent parts. By integrating this powerful technique with orthogonal methods like NMR and MS, researchers can establish an unshakeable foundation for further drug development efforts.

References

  • Quinazoline Derivatives and it is Applications - Erbil - SUE Academics.
  • FTIR spectra of polymeric guanidine derivatives. - ResearchGate.
  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. (2021, April 19).
  • Application Notes and Protocols for FT-IR Spectroscopy in the Identification of Guanidine Functional Groups - Benchchem.
  • Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives1. Journal of the American Chemical Society, 74(19), 4834–4838.
  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development - IJIRT. (2018, May 10).
  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study - MDPI. (2022, August 30).
  • (a) Fourier transform infrared spectroscopy (FTIR) spectra of guanidine... - ResearchGate.
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Publishing. (2025, September 2).
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC. (2025, September 2).
  • Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study | Request PDF - ResearchGate. (2025, August 7).
  • Chemical and Physical Tailoring of Guanidine-based Covalent Adaptable Networks - CEDAR. (2022, June 3).
  • Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. (2024, September 23).
  • Synthesis of 1,3-bis (N-Substituted Thioamido) Guanidine.
  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate - Arkivoc.
  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed. (2018, February 7).
  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.
  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. (2021, July 6). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHug488-wBSOzkWFo4pDD1vBB3NxVbuxVC_VjbwrU7ylHaAq1SBC1ENbk7YqftqyAeGgmXLWXtTv1RUo4GwsKZwRW5gQ7jc7Y-Eo3A0kikNZ-AEAYeMBfklOdMlcKbZS4jnMaSWst4=
  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS - Gelest, Inc.

Sources

Technical Guide: Elemental Analysis Confirmation of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Combustion Analysis

Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals.

In the era of high-resolution mass spectrometry (HRMS) and high-field NMR, Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion—remains the definitive "gold standard" for establishing bulk purity . While HRMS confirms the presence of a molecule, only EA confirms the absence of non-chromatophoric impurities (inorganic salts, silica, water, trapped solvents) and definitively establishes the counter-ion stoichiometry of salt forms.

This guide details the validation of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine , a nitrogen-rich heterocyclic small molecule. We compare the theoretical baselines against experimental realities, providing a decision matrix for interpreting data that deviates from the standard


0.4% tolerance .

Theoretical Framework & Molecular Baselines

Before combustion, accurate calculation of the theoretical composition is non-negotiable. For the target molecule, we must consider the free base and potential salt forms often encountered during synthesis (e.g., Hydrochloride salts from acidic workups).

Target Molecule Profile[1]
  • IUPAC Name: N-(6-ethyl-4-methylquinazolin-2-yl)guanidine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 229.28 g/mol

Comparative Composition Table

The following table outlines the theoretical elemental percentages for the free base versus common derivative forms. This data serves as the reference for the "Pass/Fail" criteria.

FormFormulaMW ( g/mol )% Carbon% Hydrogen% Nitrogen
Target (Free Base)

229.28 62.86 6.59 30.55
Mono-HCl Salt

265.7454.246.0726.35
Hemihydrate

238.2960.486.7729.39
Trapped DCM (0.1 eq)

237.7761.126.4429.45

Scientist's Note: Guanidine moieties are highly basic and hygroscopic. A common failure mode is obtaining data that fits the Hemihydrate or Mono-HCl profile rather than the Free Base, indicating incomplete drying or acidification during workup.

Experimental Protocol: The Self-Validating Workflow

To achieve data within the Journal of Medicinal Chemistry standard of


0.4%, the following protocol minimizes environmental error.
Step 1: Sample Preparation (Crucial)
  • Recrystallization: Ensure the sample is homogeneous. For this quinazoline derivative, recrystallization from Ethanol/Water is recommended.

  • Vacuum Drying:

    • Condition: High vacuum (<0.1 mbar) at 50°C for 12 hours over

      
       (desiccant).
      
    • Rationale: Guanidines form hydrates easily. Standard air drying leads to elevated Hydrogen values (+0.2% to +0.5%).

  • Weighing: Use a microbalance (readability 0.001 mg). Target sample mass: 2.0 – 3.0 mg.

Step 2: Combustion Parameters (Nitrogen-Rich Optimization)

Nitrogen-rich heterocycles (like quinazolines) are "refractory," meaning they are difficult to combust completely, often yielding low Nitrogen values due to formation of carbon nitrides.

  • Oxidation Furnace: Set to 1050°C (Standard is 950°C).

  • Oxygen Boost: Inject an additional 5mL

    
     bolus during the flash combustion phase.
    
  • Carrier Gas: Helium at 140 mL/min.

Step 3: Data Interpretation Logic
  • Pass: All three elements (C, H, N) are within

    
    0.4% of theoretical.[1][2]
    
  • Fail (Solvent): C is high/low, H is high. Check NMR for solvent peaks.

  • Fail (Inorganic): All percentages are proportionally low (e.g., C, H, and N are all 90% of expected). This indicates non-combustible contamination (silica gel, inorganic salts).

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for confirming the structure and troubleshooting failed analysis.

EA_Confirmation_Flow Start Synthesized N-(6-ethyl-4-methylquinazolin-2-yl)guanidine Drying Protocol: Vac Oven 50°C, 12h, P2O5 Start->Drying Combustion Combustion Analysis (1050°C, O2 Boost) Drying->Combustion Check_N Check %N (Target: 30.55%) Combustion->Check_N Pass PASS: Within ±0.4% Confirm Bulk Purity Check_N->Pass ±0.4% Fail_Low FAIL: Low %N (<30.0%) Check_N->Fail_Low Low N Fail_H FAIL: High %H (>7.0%) Check_N->Fail_H High H Analyze_Fail Diagnosis: Incomplete Combustion or Inorganic Salt? Fail_Low->Analyze_Fail Analyze_Hydrate Diagnosis: Hygroscopic Water (Hemihydrate?) Fail_H->Analyze_Hydrate Action_WO3 Add WO3 Catalyst Re-Combust Analyze_Fail->Action_WO3 Action_Dry Re-Dry Sample Check TGA Analyze_Hydrate->Action_Dry Action_WO3->Combustion Action_Dry->Combustion

Figure 1: Decision tree for interpreting Elemental Analysis data, emphasizing troubleshooting loops for nitrogen-rich compounds.

Comparative Analysis: EA vs. Alternatives

Why persist with EA when HRMS is available? This comparison highlights the specific utility of EA for this quinazoline derivative.

FeatureElemental Analysis (EA) High-Res Mass Spec (HRMS) qNMR (Quantitative NMR)
Primary Output % Composition by WeightExact Mass (

)
Molar Ratio of Protons
Purity Type Bulk Purity (Solids)Molecular IdentitySolution Purity
Solvation Detection Excellent (Detects non-stoichiometric water/solvents)Poor (Solvents lost in ionization)Good (If solvent has protons)
Inorganic Detection Excellent (Values drop proportionally)Fails (Inorganics fly poorly or suppress signal)Fails (Inorganics are silent)
Sample Req. 2–5 mg (Destructive)<0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Cost/Run Low ($)High (

$)
Moderate (

)
Expert Insight: The "Trapped Solvent" Trap

For N-(6-ethyl-4-methylquinazolin-2-yl)guanidine, the guanidine N-H protons are exchangeable. In NMR, these peaks broaden or disappear depending on the solvent (DMSO vs.


), making qNMR integration difficult. EA is immune to proton exchange , making it the superior method for confirming the stoichiometry of this specific molecule [1].

References

  • Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity and Elemental Analysis Requirements. American Chemical Society.[1][2] [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief No. 29. Analytical Methods Committee.[3] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.